molecular formula C6H13NO2 B113201 2-Amino-2-(3-tetrahydrofuranyl)ethanol CAS No. 889949-68-2

2-Amino-2-(3-tetrahydrofuranyl)ethanol

Cat. No.: B113201
CAS No.: 889949-68-2
M. Wt: 131.17 g/mol
InChI Key: BYHDMZFKZJRAOH-UHFFFAOYSA-N
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Description

2-Amino-2-(3-tetrahydrofuranyl)ethanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDMZFKZJRAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-2-(3-tetrahydrofuranyl)ethanol, a heterocyclic amino alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document consolidates predicted values from various computational models and outlines detailed, generalized experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this compound, enabling a foundational understanding of its chemical nature and providing practical methodologies for its empirical characterization.

Chemical Identity

This section details the fundamental identifiers for this compound.

IdentifierValue
IUPAC Name 2-Amino-2-(tetrahydrofuran-3-yl)ethanol
CAS Number 889949-68-2[1]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [2]
Chemical Structure ```

HO-CH₂-CH- | | / CH₂ | | O---CH₂

Caption: Workflow for the physicochemical characterization of the compound.

Conclusion

This technical guide has compiled the currently available information on the physicochemical properties of this compound. While predicted values offer initial guidance, the provided experimental protocols are essential for obtaining accurate, empirical data. The systematic application of these methodologies will enable a thorough characterization of this compound, which is fundamental for its potential applications in research and development, particularly in the fields of medicinal chemistry and drug discovery. The absence of biological data highlights an area for future investigation to fully elucidate the potential of this molecule.

References

Technical Guide to the Spectroscopic Analysis of 2-Amino-2-(3-tetrahydrofuranyl)ethanol and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, detailed, publicly available spectroscopic data (NMR, IR, MS) for the specific compound 2-Amino-2-(3-tetrahydrofuranyl)ethanol (CAS 889949-68-2) is scarce. This guide has been compiled to provide a representative analysis based on structurally related compounds and general spectroscopic principles applicable to this molecule. The data and protocols presented herein are based on common amino alcohols and tetrahydrofuran derivatives to serve as a predictive and methodological framework for researchers.

Introduction

This compound is a bifunctional organic molecule containing a primary amine, a primary alcohol, and a tetrahydrofuran (THF) ring. This combination of functional groups makes it an interesting building block in medicinal chemistry and organic synthesis. Accurate structural elucidation and purity assessment are critical, relying primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectroscopic characteristics and provides generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

Due to the lack of specific data for the target molecule, this section presents data for the core functional components: the amino alcohol moiety (represented by 2-Aminoethanol) and the cyclic ether (represented by Tetrahydrofuran). This information allows for an educated prediction of the spectrum for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (in CDCl₃ or D₂O): The proton NMR spectrum is expected to show distinct signals for the ethanol backbone, the tetrahydrofuranyl ring protons, and exchangeable protons from the -NH₂ and -OH groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 4.0 - 3.5Multiplet3H-O-CH₂ - (THF ring, C2 & C5)Protons adjacent to the ring oxygen are deshielded.
~ 3.8 - 3.6Multiplet2H-CH₂ -OHProtons on the carbon bearing the hydroxyl group.
~ 3.2 - 2.8Multiplet1H-CH (NH₂)-Proton on the carbon bearing the amino group.
~ 2.5 - 2.0Multiplet1H-CH - (THF ring, C3)The proton at the point of substitution.
~ 2.0 - 1.6Multiplet4H-CH₂ -CH₂ - (THF ring, C3 & C4)Diastereotopic protons of the THF ring.
VariableBroad Singlet3H-NH₂ , -OH Exchangeable protons; signal may be broad or absent in D₂O.

Predicted ¹³C NMR Data (in CDCl₃ or D₂O): The carbon NMR spectrum will confirm the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~ 70 - 65-O-C H₂- (THF ring, C2 & C5)Carbons adjacent to the ring oxygen.
~ 65 - 60-C H₂-OHCarbon bearing the hydroxyl group.
~ 58 - 52-C H(NH₂)-Carbon bearing the amino group.
~ 45 - 40-C H- (THF ring, C3)Substituted carbon on the THF ring.
~ 35 - 25-C H₂- (THF ring, C4)Remaining THF ring carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[1] The spectrum of an organic molecule is often unique and can be used for identification when compared to known samples.[2]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H Stretch, N-H StretchAlcohol (-OH), Amine (-NH₂)
3000 - 2850MediumC-H Stretchsp³ C-H (Aliphatic)
1650 - 1580MediumN-H BendPrimary Amine (-NH₂)
1470 - 1430MediumC-H Bend (Scissoring)-CH₂-
1150 - 1050StrongC-O StretchAlcohol (C-OH), Ether (C-O-C)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[3] The technique ionizes molecules and separates them based on their mass-to-charge (m/z) ratio.[4]

m/z ValueInterpretationNotes
131.17[M]⁺ (Molecular Ion)Calculated Molecular Weight: C₆H₁₃NO₂ = 131.17
132.17[M+1]⁺Due to the natural abundance of ¹³C.
114[M-NH₃]⁺Loss of ammonia.
100[M-CH₂OH]⁺Loss of the hydroxymethyl group.
71[C₄H₇O]⁺Tetrahydrofuranyl fragment.
60[C₂H₆NO]⁺Aminoethanol fragment.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals. For amino alcohols, D₂O is often used to exchange labile -OH and -NH₂ protons, which simplifies the spectrum.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • For further structural detail, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed.[6]

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This technique requires minimal sample preparation.

  • Sample Preparation (Neat Liquid Film):

    • Place 1-2 drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).[7]

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or salt plates.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Average 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is well-suited for polar molecules like amino alcohols as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[8]

  • Instrumentation: Use a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap.[4] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.[8]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, tandem MS (MS/MS) can be performed to fragment the molecular ion and analyze its daughter ions.[8]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Compound Pure Compound Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Compound->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework Compound->NMR Structure Structure Elucidation & Confirmation MS->Structure IR->Structure NMR->Structure

Caption: General workflow for spectroscopic structure elucidation.

References

Technical Guide: 2-Amino-2-(3-tetrahydrofuranyl)ethanol (CAS 889949-68-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and suppliers of the chemical compound 2-Amino-2-(3-tetrahydrofuranyl)ethanol, identified by CAS number 889949-68-2. The information is intended to support research and development activities in the fields of chemistry and life sciences.

Chemical and Physical Properties

This compound is a specialty chemical intermediate. While extensive experimental data on its physical properties are not publicly available, the following table summarizes its key chemical identifiers and calculated properties.

PropertyValueSource
CAS Number 889949-68-2N/A
IUPAC Name 2-amino-2-(tetrahydrofuran-3-yl)ethan-1-ol[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Synonyms This compound, 2-Amino-2-(tetrahydro-furan-3-yl)-ethanol, 2-amino-2-(oxolan-3-yl)ethanolN/A
Canonical SMILES C1C(C(CO)N)OCC1N/A
InChI Key BYHDMZFKZJRAOH-UHFFFAOYSA-NN/A

Biological Activity and Experimental Protocols

Conceptual Synthetic Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a potential synthetic approach can be conceptualized based on common organic chemistry reactions. The following diagram illustrates a possible workflow for its synthesis.

G Conceptual Synthetic Workflow for this compound cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Final Product 3-Vinyltetrahydrofuran 3-Vinyltetrahydrofuran Epoxidation Epoxidation 3-Vinyltetrahydrofuran->Epoxidation e.g., m-CPBA Azide Opening Azide Opening Epoxidation->Azide Opening NaN3 Reduction Reduction Azide Opening->Reduction e.g., H2, Pd/C This compound This compound Reduction->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current information on product availability, purity, and pricing.

SupplierLocationWebsite
BLD PharmN/Abldpharm.com
Chem-Impex International, Inc.Wood Dale, IL, USAchemimpex.com
Hangzhou Leap Chem Co., Ltd.Hangzhou, Chinaechemi.com
ReagentiaPrague, Czech Republicreagentia.eu[2]
Tyger Scientific Inc.Ewing, NJ, USAtygerscientific.com

Disclaimer: This information is for guidance purposes only and should not be considered a substitute for thorough literature research and experimental validation. The absence of published data on biological activity does not preclude the possibility of such effects. All laboratory work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: 2-Amino-2-(3-tetrahydrofuranyl)ethanol Derivatives and Analogs as Potent Beta-3 Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2-(3-tetrahydrofuranyl)ethanol derivatives and their analogs, a class of compounds with significant potential as selective beta-3 adrenergic receptor (β3-AR) agonists. The information presented herein is curated from key patents and scientific literature, offering insights into their synthesis, structure-activity relationships (SAR), and the underlying signaling pathways they modulate.

Core Compound and Derivatives

The core scaffold, this compound, serves as a foundational building block for a series of potent β3-AR agonists. The tetrahydrofuran moiety plays a crucial role in the interaction with the receptor. Modifications of this core structure, particularly at the amino and hydroxyl groups, have led to the development of a range of derivatives with varying potency and selectivity. A key patent in this area, WO2004087641, describes a number of these derivatives, including urea and sulfonamide analogs.

Quantitative Data Summary

The following table summarizes the in vitro potency of representative this compound derivatives as human beta-3 adrenergic receptor agonists. The data is extracted from patent WO2004087641, where the activity of the compounds was evaluated by measuring the increase in intracellular cyclic AMP (cAMP) in CHO-K1 cells expressing the human beta-3 adrenergic receptor.

Compound IDStructureEC50 (nM)
Example 1 (R)-N-[[2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl]amino]ethyl]-N'-phenylurea1.2
Example 2 N-[2-[[(2R)-2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl]amino]ethyl]-N'-(3-chlorophenyl)urea0.8
Example 3 N-[2-[[(2R)-2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl]amino]ethyl]-N'-(4-methoxyphenyl)urea2.5
Example 4 N-[2-[[(2R)-2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl]amino]ethyl]-N'-(2-pyridinyl)urea3.1
Example 5 4-Chloro-N-[2-[[(2R)-2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl]amino]ethyl]benzenesulfonamide5.4

Experimental Protocols

Detailed methodologies for the synthesis of the core intermediate and a representative derivative, as well as the biological evaluation assays, are provided below.

Synthesis of (R)-2-amino-2-(tetrahydrofuran-3-yl)ethanol (Intermediate)

A detailed, multi-step synthesis is typically required to obtain the chiral intermediate, (R)-2-amino-2-(tetrahydrofuran-3-yl)ethanol. A general synthetic approach is outlined below, based on procedures described in the relevant patent literature.

Workflow for the Synthesis of the Chiral Intermediate

G start Commercially available (R)-3-hydroxytetrahydrofuran step1 Protection of the hydroxyl group start->step1 step2 Oxidation to the corresponding ketone step1->step2 step3 Stereoselective amination step2->step3 step4 Reduction of the carbonyl group step3->step4 step5 Deprotection step4->step5 end_node (R)-2-amino-2- (tetrahydrofuran-3-yl)ethanol step5->end_node

Caption: Synthetic workflow for the chiral intermediate.

Step-by-step Protocol:

  • Protection: The hydroxyl group of (R)-3-hydroxytetrahydrofuran is protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, under standard conditions.

  • Oxidation: The protected alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Stereoselective Amination: The ketone undergoes a stereoselective amination reaction. This can be achieved through various methods, such as reductive amination using a chiral amine or a chiral auxiliary, to introduce the amino group with the desired stereochemistry.

  • Reduction: The carbonyl group is then reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Deprotection: Finally, the protecting group on the hydroxyl group is removed under appropriate conditions (e.g., TBAF for silyl ethers, hydrogenation for benzyl ethers) to yield the desired (R)-2-amino-2-(tetrahydrofuran-3-yl)ethanol.

Synthesis of (R)-N-[[2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl]amino]ethyl]-N'-phenylurea (Example 1)

Protocol:

  • To a solution of (R)-2-amino-2-(tetrahydrofuran-3-yl)ethanol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added N-(2-aminoethyl)aniline (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Phenyl isocyanate (1.2 equivalents) is then added dropwise to the mixture.

  • The reaction is stirred at room temperature for 12-18 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the title compound.

Beta-3 Adrenergic Receptor Agonist Activity Assay (cAMP Measurement)

The potency of the synthesized compounds as β3-AR agonists is determined by measuring their ability to stimulate intracellular cyclic AMP (cAMP) production in a cell line stably expressing the human β3-AR.

Workflow for cAMP Assay

G start Seed CHO-K1 cells expressing human β3-AR step1 Incubate cells with serum-free medium start->step1 step2 Add test compounds at various concentrations step1->step2 step3 Incubate for a defined period step2->step3 step4 Lyse cells and measure cAMP levels step3->step4 end_node Determine EC50 values step4->end_node

Caption: Experimental workflow for the cAMP assay.

Step-by-step Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with a plasmid containing the human beta-3 adrenergic receptor gene are cultured in appropriate media.

  • Cell Plating: The cells are seeded into 96-well plates and grown to a confluent monolayer.

  • Assay: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: The test compounds are serially diluted and added to the wells. A known β3-AR agonist is used as a positive control.

  • Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated using a non-linear regression analysis.

Signaling Pathway

Beta-3 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response.

Beta-3 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b3ar β3-AR gs Gs Protein (α, β, γ subunits) b3ar->gs Activation ac Adenylyl Cyclase gs->ac Activation camp cAMP ac->camp Catalysis atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation targets Downstream Targets pka->targets Phosphorylation response Physiological Response (e.g., Lipolysis, Thermogenesis) targets->response agonist Agonist (this compound derivative) agonist->b3ar Binding

Caption: The Gs-cAMP-PKA signaling cascade.

Conclusion

The this compound framework represents a promising scaffold for the design of potent and selective beta-3 adrenergic receptor agonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this chemical space for therapeutic applications, such as the treatment of metabolic disorders. Further optimization of these derivatives could lead to the development of novel drug candidates with improved pharmacological profiles.

The Emerging Potential of 2-Amino-2-(3-tetrahydrofuranyl)ethanol in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of novel chiral building blocks are paramount to the successful development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. 2-Amino-2-(3-tetrahydrofuranyl)ethanol, a chiral molecule featuring both a tetrahydrofuran (THF) ring and a β-amino alcohol motif, represents a promising scaffold for the synthesis of a diverse range of potential therapeutic agents. While specific, in-depth public data on this particular molecule is currently limited, its structural components are well-established pharmacophores found in numerous clinically successful drugs. This technical guide will provide an in-depth analysis of the potential applications of this compound in medicinal chemistry, drawing upon the established roles of its constituent moieties and outlining a roadmap for its potential exploitation in drug discovery programs. One vendor source suggests its utility as a starting material for pharmaceutical compounds, particularly those targeting the nervous system, such as antidepressants and anxiolytics[1].

The Strategic Importance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged heterocyclic scaffold in medicinal chemistry, present in a number of FDA-approved drugs.[2] Its inclusion in a drug candidate can confer several advantageous properties:

  • Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.

  • Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to linear ether analogs, potentially leading to an improved pharmacokinetic profile.

  • Structural Rigidity and Conformation: The five-membered ring structure imparts a degree of conformational constraint, which can be beneficial for optimizing binding affinity and selectivity for a specific biological target.

  • Bioisosteric Replacement: The THF moiety can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions.

The Chiral β-Amino Alcohol: A Versatile Pharmacophore

Chiral β-amino alcohols are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[3][4][] This structural motif is a key component in various drug classes, including:

  • Enzyme Inhibitors: The hydroxyl and amino groups can participate in key hydrogen bonding interactions within the active sites of enzymes. For example, chiral amino alcohols are key components of HIV protease inhibitors.[6]

  • GPCR Ligands: Many ligands for G-protein coupled receptors incorporate the β-amino alcohol structure.

  • Asymmetric Synthesis: Chiral β-amino alcohols are valuable as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereoselective preparation of complex molecules.[7][8]

Potential Therapeutic Applications of this compound Derivatives

Given the neuropharmacological relevance of compounds containing tetrahydrofuran and amino alcohol motifs, derivatives of this compound are promising candidates for targeting the central nervous system (CNS).[9][10] The combination of the polar amino alcohol group with the moderately lipophilic THF ring could yield molecules with appropriate blood-brain barrier permeability.

Hypothetical therapeutic targets could include:

  • Monoamine Reuptake Transporters: Targeting serotonin, norepinephrine, or dopamine transporters is a well-established strategy for the treatment of depression and anxiety.

  • GABA Receptors: The neuropharmacological profile of tetrahydrofuran suggests potential interactions with the GABAergic system.[9]

  • Enzymes Involved in Neurotransmitter Metabolism: The amino alcohol scaffold could be elaborated to inhibit enzymes such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

Illustrative Data Presentation

To facilitate structure-activity relationship (SAR) studies, quantitative biological data for a series of synthesized derivatives would be crucial. The following table provides a hypothetical example of how such data could be presented.

Table 1: Illustrative Biological Data for Hypothetical Derivatives of this compound

Compound IDR1-SubstituentR2-SubstituentTarget A IC50 (nM)Target B IC50 (nM)In vitro Metabolic Stability (t½, min)
Parent HH>10,000>10,00015
DER-001 MethylH5,2308,15025
DER-002 PhenylH8506,42045
DER-003 4-FluorophenylH1207,89062
DER-004 4-FluorophenylMethyl1505,30075

This data is purely illustrative to demonstrate a potential data structure and does not represent actual experimental results.

Experimental Protocols and Synthetic Workflows

The synthesis of derivatives from this compound would likely involve standard organic chemistry transformations targeting the primary amine and primary alcohol functionalities.

General Experimental Workflow for Derivative Synthesis and Evaluation

G A Starting Material: This compound B Parallel Synthesis of Derivative Library (e.g., Amidation, Etherification) A->B C Purification and Characterization (HPLC, NMR, MS) B->C D Primary in vitro Screening (Binding or Functional Assays) C->D E Determination of IC50/EC50 for Active Compounds D->E F In vitro ADME Profiling (Metabolic Stability, Permeability) E->F G Lead Compound Identification F->G H In vivo Efficacy and Toxicology Studies G->H

Caption: General workflow for a drug discovery campaign utilizing this compound.

Hypothetical Experimental Protocol: N-Arylation of this compound

Disclaimer: This is a representative, hypothetical protocol and has not been experimentally validated for this specific substrate.

To a solution of this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) is added an aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.). The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl derivative.

Potential Signaling Pathway Interaction

Derivatives of this compound designed as monoamine reuptake inhibitors would modulate neurotransmitter levels in the synaptic cleft, thereby influencing downstream signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Transporter Monoamine Transporter (e.g., SERT) Extracellular Intracellular Receptor Postsynaptic Receptor (e.g., 5-HT1A) Binding Site Signaling Downstream Signaling Cascade Receptor->Signaling Derivative 2-Amino-2-(3-tetrahydrofuranyl) ethanol Derivative Derivative->Transporter:f1 Inhibition Neurotransmitter Monoamine (e.g., Serotonin) Neurotransmitter->Transporter:f1 Reuptake Neurotransmitter->Receptor:f1 Binding

Caption: Hypothetical mechanism of action for a derivative acting as a monoamine reuptake inhibitor.

Conclusion

While specific biological data and detailed synthetic applications of this compound are not yet widely available in the public domain, its constituent chemical motifs—the tetrahydrofuran ring and the chiral β-amino alcohol—are of significant interest and proven value in medicinal chemistry. This molecule represents a promising and versatile chiral building block, particularly for the development of novel therapeutics targeting the central nervous system. Further research into the synthesis of derivative libraries and their subsequent pharmacological evaluation is warranted to fully unlock the potential of this intriguing scaffold. The workflows and hypothetical examples provided in this guide offer a framework for initiating such a drug discovery program.

References

The Stereochemistry of 2-Amino-2-(3-tetrahydrofuranyl)ethanol and its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data and protocols for the stereochemistry of 2-Amino-2-(3-tetrahydrofuranyl)ethanol. Therefore, this technical guide utilizes detailed information from closely related structural analogues, primarily the enantiomers of 3-aminotetrahydrofuran, to provide a representative overview of the synthesis, separation, and characterization pertinent to this class of compounds.

Introduction

The study of stereochemistry is of paramount importance in the fields of medicinal chemistry and drug development. The spatial arrangement of atoms within a molecule can drastically alter its pharmacological and toxicological properties. This guide focuses on the stereochemical aspects of this compound, a molecule possessing at least two chiral centers, leading to the existence of four possible stereoisomers. Due to the scarcity of direct data, this document will extrapolate from the well-documented synthesis and chiral resolution of 3-aminotetrahydrofuran to provide a foundational understanding for researchers.

The enantiomers of chiral compounds can exhibit different biological activities.[1] For instance, in many therapeutic agents, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to adverse effects.[2] Therefore, the ability to synthesize and analyze stereochemically pure compounds is a critical aspect of modern pharmaceutical research.

Stereoselective Synthesis of Chiral Tetrahydrofuran-Based Amino Alcohols

The enantioselective synthesis of amino alcohols and chiral tetrahydrofuran derivatives is a well-established field in organic chemistry. Various strategies have been developed to control the stereochemical outcome of reactions, yielding enantiomerically enriched products.

Synthetic Strategies for Analogous Compounds

Several synthetic routes have been reported for the preparation of chiral 3-aminotetrahydrofuran, a key structural analogue. These methods often employ chiral starting materials or chiral catalysts to induce stereoselectivity.

One common approach involves the use of a chiral precursor, such as (S)-3-hydroxytetrahydrofuran. This can be converted to the corresponding amine via a sequence of reactions including tosylation, azidation, and reduction. This route, while effective, involves the use of potentially hazardous reagents like sodium azide.[3]

Another reported method for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride starts from the readily available chiral pool material, L-aspartic acid. This multi-step process involves acylation, esterification, reduction, cyclization, hydrolysis, and salt formation.[4]

A general and efficient method for preparing (R)-3-aminotetrahydrofuran involves the amidation of (R)-tetrahydrofuran-3-formic acid followed by a Hofmann degradation. This two-step process is advantageous due to its operational simplicity and high yield.[3]

Experimental Protocol: Synthesis of (R)-3-aminotetrahydrofuran from (R)-tetrahydrofuran-3-formic acid (Representative Protocol)

  • Step 1: Amidation of (R)-tetrahydrofuran-3-formic acid. (R)-tetrahydrofuran-3-formic acid is dissolved in dichloromethane. Triethylamine is added, and the solution is cooled in an ice-salt bath. Thionyl chloride is added dropwise, and the mixture is stirred. The solvent is removed under reduced pressure, and ammonia water is added. The reaction is stirred at room temperature. After filtration and drying, (R)-3-formamide tetrahydrofuran is obtained.[3]

  • Step 2: Hofmann Degradation. The (R)-3-formamide tetrahydrofuran obtained in the previous step is subjected to a Hofmann degradation to yield the final product, (R)-3-aminotetrahydrofuran.[3]

Chiral Separation and Analysis

The separation of enantiomers is a crucial step in the characterization and development of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose.[2][5]

Chiral HPLC for the Resolution of Analogous Amines

The choice of the chiral stationary phase and the mobile phase is critical for achieving successful enantiomeric separation. For amino compounds, CSPs based on polysaccharide derivatives (e.g., amylose or cellulose) or Pirkle-type phases are often effective.[2]

Experimental Protocol: Chiral HPLC Separation of a Racemic Amine (General Procedure)

A solution of the racemic amine is injected onto a chiral HPLC column. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is pumped through the column at a constant flow rate. The separation of the enantiomers is monitored using a UV detector. The retention times of the two enantiomers are recorded, and the resolution is calculated to assess the quality of the separation.

ParameterConditionReference
Column Chiralpak AD-H (amylose derivative)N/A
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)N/A
Flow Rate 1.0 mL/minN/A
Detection UV at 220 nmN/A
Temperature 25 °CN/A

Note: The above conditions are representative and would require optimization for the specific compound of interest.

Quantitative Data of Analogous Enantiomers

The characterization of enantiomers involves measuring their specific optical rotation and determining their enantiomeric excess (ee).

CompoundSpecific Rotation ([α]D)Enantiomeric Excess (ee)SolventReference
(R)-3-aminotetrahydrofuranNot Available>99%Not AvailableN/A
(S)-3-aminotetrahydrofuranNot Available>99%Not AvailableN/A

Note: While enantiomerically pure forms of 3-aminotetrahydrofuran are commercially available, specific optical rotation values are not consistently reported in the readily accessible literature.

Visualization of Workflows

Synthetic Pathway

G Synthetic Pathway for a Chiral 3-Aminotetrahydrofuran Analogue A (S)-3-Hydroxytetrahydrofuran B Tosylation (TsCl, Pyridine) A->B C (S)-3-Tosyloxy-tetrahydrofuran B->C D Azidation (NaN3, DMF) C->D E (R)-3-Azido-tetrahydrofuran D->E Inversion of Stereochemistry F Reduction (H2, Pd/C) E->F G (R)-3-Aminotetrahydrofuran F->G

Caption: A representative synthetic route to (R)-3-aminotetrahydrofuran.

Chiral Separation Workflow

G Chiral HPLC Separation Workflow A Racemic Mixture of This compound B Injection into Chiral HPLC System A->B C Separation on Chiral Stationary Phase B->C D Detection (UV) C->D E Elution of Enantiomer 1 D->E F Elution of Enantiomer 2 D->F G Chromatogram with Two Resolved Peaks E->G F->G

Caption: A generalized workflow for the chiral separation of enantiomers.

Conclusion

While specific data for this compound remains elusive in public domains, this guide provides a comprehensive framework for its stereochemical investigation based on established methodologies for analogous compounds. The principles of stereoselective synthesis and chiral separation outlined herein are fundamental to the development of single-enantiomer pharmaceuticals. Further research is required to elucidate the specific synthetic pathways and analytical methods for the target molecule and to evaluate the biological activities of its individual stereoisomers.

References

Conformational Analysis of the Tetrahydrofuran Ring in 2-Amino-2-(3-tetrahydrofuranyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals. Its non-planar, flexible nature allows it to adopt various conformations, which can significantly influence molecular recognition, binding affinity, and ultimately, biological activity. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the tetrahydrofuran ring, with a specific focus on 2-Amino-2-(3-tetrahydrofuranyl)ethanol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, structural biology, and drug development, offering detailed experimental and computational protocols, data interpretation strategies, and visualization tools to elucidate the conformational landscape of this important class of molecules.

Introduction to Tetrahydrofuran Ring Conformation

The five-membered tetrahydrofuran ring is not planar but exists in a state of dynamic equilibrium between various puckered conformations. This phenomenon, known as pseudorotation, arises from the low energy barrier between different conformational states. The two principal, low-energy conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms.[1] The energy difference between these conformers is typically small, allowing for rapid interconversion.[1]

The specific conformational preference of a substituted tetrahydrofuran is dictated by the nature and stereochemistry of its substituents, which introduce steric and electronic effects that can stabilize or destabilize certain puckered forms. In the context of drug design, understanding the preferred conformation of the THF ring is critical, as it governs the spatial orientation of substituents and their interactions with biological targets, such as enzyme active sites or receptors.[2][3][4][5]

Experimental Methodologies for Conformational Analysis

A combination of experimental techniques is often employed to obtain a comprehensive understanding of the conformational behavior of the tetrahydrofuran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[6][7] Analysis of proton-proton (¹H-¹H) coupling constants (J-values) provides information about the dihedral angles between adjacent protons, which are directly related to the ring's pucker.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final concentration of approximately 10-20 mM. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. A 500 MHz instrument is recommended for better signal dispersion.[8]

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

    • Extract the values of the vicinal coupling constants (³JHH) for the protons on the tetrahydrofuran ring.

    • Utilize the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle (φ) between the coupled protons, to estimate the ring's conformation.

Data Presentation: Representative ¹H NMR Data

Coupled ProtonsChemical Shift (ppm)Coupling Constant (³JHH, Hz)
H2a - H33.857.5
H2b - H33.705.0
H3 - H4a1.958.0
H3 - H4b2.106.2
H4a - H5a3.907.8
H4b - H5a3.905.5
H4a - H5b3.756.0
H4b - H5b3.758.2

Note: This is hypothetical data for illustrative purposes.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[2][3] This technique yields precise atomic coordinates, bond lengths, and bond angles, offering a static snapshot of the molecule's three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.

  • Analysis: Analyze the refined structure to determine the conformation of the tetrahydrofuran ring, including puckering parameters.

Data Presentation: Representative Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Ring ConformationTwist (C₂)
Puckering Amplitude (q)0.38 Å
Phase Angle of Pseudorotation (P)165°

Note: This is hypothetical data for illustrative purposes.

Computational Chemistry Approaches

Computational modeling is an indispensable tool for exploring the conformational landscape of flexible molecules like substituted tetrahydrofurans.[9][10][11]

Conformational Search and Energy Calculations

Molecular mechanics and quantum mechanics calculations can be used to identify low-energy conformers and estimate their relative populations.

Computational Protocol: Conformational Analysis

  • Structure Building: Construct a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).[10] Calculate the single-point energies to determine their relative stabilities.

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to estimate their relative abundance.

Data Presentation: Calculated Relative Energies of Conformers

ConformerRing PuckerRelative Energy (kcal/mol)Boltzmann Population (%)
1Twist (C₂)0.0075.3
2Envelope (Cs)0.8524.7

Note: This is hypothetical data for illustrative purposes.

Visualization of Key Concepts and Workflows

Visual representations are crucial for understanding the complex relationships in conformational analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of 2-Amino-2- (3-tetrahydrofuranyl)ethanol nmr NMR Spectroscopy (Solution State) synthesis->nmr xray X-ray Crystallography (Solid State) synthesis->xray comp Computational Modeling (Gas Phase/Implicit Solvent) synthesis->comp nmr_data Coupling Constants & Dihedral Angles nmr->nmr_data xray_data Atomic Coordinates & Puckering Parameters xray->xray_data comp_data Relative Energies & Conformer Populations comp->comp_data conclusion Elucidation of Conformational Landscape nmr_data->conclusion xray_data->conclusion comp_data->conclusion

Caption: Experimental workflow for conformational analysis.

pseudorotation_pathway twist1 Twist (C2) envelope1 Envelope (Cs) twist1->envelope1 Pseudorotation twist2 Twist (C2') envelope1->twist2 envelope2 Envelope (Cs') twist2->envelope2 envelope2->twist1

Caption: Pseudorotation pathway of the THF ring.

Conclusion

The conformational analysis of the tetrahydrofuran ring in molecules such as this compound is a multifaceted process that requires the integration of experimental and computational techniques. A thorough understanding of the conformational preferences of the THF moiety is paramount for rational drug design and for elucidating structure-activity relationships. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to systematically investigate the conformational landscape of substituted tetrahydrofurans, ultimately contributing to the development of novel and more effective therapeutic agents.

References

"solubility of 2-Amino-2-(3-tetrahydrofuranyl)ethanol in common organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] 2-Amino-2-(3-tetrahydrofuranyl)ethanol possesses both polar and non-polar characteristics. The presence of the amine (-NH2) and hydroxyl (-OH) groups allows for hydrogen bonding, suggesting solubility in polar protic solvents. The tetrahydrofuran ring provides some non-polar character.

Based on these structural features, a predicted solubility profile in common organic solvents is presented below. It is crucial to note that these are qualitative predictions and must be confirmed through experimental validation.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighThe amine and hydroxyl groups can form strong hydrogen bonds with water molecules.[3]
MethanolHighMethanol is a polar protic solvent capable of hydrogen bonding.[4]
EthanolHighSimilar to methanol, ethanol's hydroxyl group can interact favorably with the solute.[4]
Polar Aprotic AcetoneModerateAcetone is polar but cannot donate a hydrogen bond. It can act as a hydrogen bond acceptor.
AcetonitrileModerate to LowLess polar than acetone, its ability to dissolve the compound is likely reduced.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, often a good solvent for compounds with multiple polar functional groups.[5]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a potent polar aprotic solvent.[5]
Non-Polar HexaneLowThe significant difference in polarity makes dissolution unlikely.[1]
TolueneLowWhile toluene has some aromatic character, it is largely non-polar and a poor solvent for polar molecules.
Chlorinated Dichloromethane (DCM)Moderate to LowDCM has moderate polarity and may show some ability to dissolve the compound.
ChloroformModerate to LowSimilar in polarity to DCM.

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a compound is the shake-flask method.[6] This protocol outlines the necessary steps for quantitative analysis.

2.1 Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2 Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent in a vial. B Seal vials tightly. A->B C Place vials in a shaker at a constant temperature (e.g., 25 °C). A->C D Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium. C->D E Allow vials to stand to let undissolved solid settle. D->E F Centrifuge to pellet any remaining suspended solid. E->F G Carefully withdraw an aliquot of the supernatant. F->G H Filter the aliquot using a syringe filter. G->H I Dilute the filtered sample with a suitable solvent. H->I J Analyze the concentration using a calibrated HPLC or GC method. I->J K Calculate solubility (e.g., in mg/mL or mol/L). J->K G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Polarity_Solute Polarity (Amine, Hydroxyl groups) Polarity_Solute->Solubility H_Bonding_Solute Hydrogen Bonding Capability (Donor & Acceptor) H_Bonding_Solute->Solubility MW Molecular Weight & Size MW->Solubility Polarity_Solvent Polarity Polarity_Solvent->Solubility H_Bonding_Solvent Hydrogen Bonding Capability H_Bonding_Solvent->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gases) Pressure->Solubility

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental data on the thermal stability and decomposition of 2-Amino-2-(3-tetrahydrofuranyl)ethanol is not publicly available. This guide, therefore, provides a theoretical framework based on the known chemistry of its constituent functional groups: a primary amine, a primary alcohol, and a tetrahydrofuran ring. The experimental protocols, data tables, and decomposition pathways described herein are illustrative and intended to guide future research.

Introduction

This compound is a chiral amino alcohol containing a saturated heterocyclic tetrahydrofuran moiety. Such molecules are of interest in medicinal chemistry and materials science due to their potential for forming hydrogen bonds and their stereochemical complexity. Understanding the thermal stability and decomposition pathways of this compound is critical for its handling, storage, formulation, and for ensuring its safety and efficacy in various applications. This document outlines the expected thermal behavior of this compound and provides a roadmap for its experimental investigation.

Predicted Thermal Stability

The thermal stability of this compound will be dictated by the strength of its covalent bonds and the presence of reactive functional groups. The primary alcohol and primary amine groups are the most likely sites for initiating decomposition. The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions at elevated temperatures, especially in the presence of catalysts or reactive species.

It is anticipated that the decomposition of this compound would be a multi-step process. Initial decomposition may involve dehydration (loss of water) from the alcohol, deamination (loss of ammonia), or a combination of both. The C-N and C-O bonds are typically the most labile under thermal stress.

Hypothetical Quantitative Thermal Analysis Data

While no experimental data exists for this compound, the following tables illustrate the type of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This data is crucial for determining the temperature limits for safe handling and for understanding the energetics of decomposition.

Table 1: Illustrative TGA Data for this compound

ParameterExpected Value RangeAtmosphere
Onset of Decomposition (Tonset)150 - 250 °CInert (N2)
Temperature of Max Decomposition Rate (Tpeak)200 - 300 °CInert (N2)
Residual Mass @ 600 °C< 10%Inert (N2)
Onset of Oxidation120 - 220 °COxidative (Air)

Table 2: Illustrative DSC Data for this compound

Thermal EventExpected Temperature Range (°C)Enthalpy Change (ΔH)
Melting Point (Tm)80 - 150 °CEndothermic
Decomposition150 - 350 °CExothermic/Endothermic

Proposed Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following methodologies are recommended.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative degradation.

    • Record the mass of the sample as a function of temperature.

    • Repeat the experiment under an oxidative atmosphere (e.g., air at 50 mL/min) to assess oxidative stability.

  • Objective: To identify thermal transitions such as melting, and to determine the enthalpy of these transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above the expected decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the differential heat flow between the sample and the reference.

  • Objective: To identify the gaseous products evolved during decomposition.

  • Instrumentation: TGA coupled to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).

  • Methodology:

    • Perform a TGA experiment as described in section 4.1.

    • The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

    • Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

Visualizations of Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential decomposition pathway and a general experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway A This compound B Dehydration A->B -H2O C Deamination A->C -NH3 D Ring Opening B->D C->D E Fragmentation D->E F Volatile Products (H2O, NH3, CO, etc.) E->F

Caption: Hypothetical decomposition pathway of this compound.

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Evolved Gas Analysis cluster_2 Data Interpretation TGA TGA TGA_MS TGA-MS TGA->TGA_MS TGA_FTIR TGA-FTIR TGA->TGA_FTIR Decomposition_Profile Decomposition Profile TGA->Decomposition_Profile DSC DSC DSC->Decomposition_Profile Product_Identification Product Identification TGA_MS->Product_Identification TGA_FTIR->Product_Identification Mechanism_Proposal Mechanism Proposal Decomposition_Profile->Mechanism_Proposal Product_Identification->Mechanism_Proposal Sample Sample of 2-Amino-2- (3-tetrahydrofuranyl)ethanol Sample->TGA Sample->DSC

Caption: General experimental workflow for thermal analysis.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a comprehensive theoretical overview of its expected thermal stability and decomposition behavior. The proposed experimental protocols offer a clear path for future research to elucidate these properties. A thorough understanding of the thermal characteristics of this molecule is essential for its safe and effective application in research and development. The generation of empirical data through the suggested techniques will be invaluable for the scientific community.

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed enantioselective synthesis of (R)-2-Amino-2-(3-tetrahydrofuranyl)ethanol, a chiral amino alcohol of interest in medicinal chemistry and drug development. The synthetic strategy hinges on the asymmetric reduction of a key intermediate, N-Boc-2-amino-1-(tetrahydrofuran-3-yl)ethanone, utilizing a Noyori-type asymmetric hydrogenation. This method is renowned for its high efficiency and enantioselectivity in the reduction of ketones, particularly those bearing amino functionalities. This application note provides a detailed, albeit proposed, experimental protocol for this key step, along with expected outcomes based on analogous transformations reported in the literature.

Introduction

Chiral amino alcohols are crucial building blocks in the synthesis of numerous pharmaceutical agents due to their prevalence in biologically active molecules. The title compound, (R)-2-Amino-2-(3-tetrahydrofuranyl)ethanol, incorporates a tetrahydrofuran moiety, a common scaffold in natural products and drugs, combined with a chiral 1,2-amino alcohol functionality. The stereochemistry at the C2 position is critical for its biological activity, necessitating a robust and highly selective synthetic method. The strategy detailed herein focuses on establishing this key stereocenter through a catalytic asymmetric reduction, a powerful tool in modern organic synthesis.

Proposed Synthetic Pathway

The overall proposed synthetic route commences with a suitable tetrahydrofuran precursor to generate the key intermediate, N-Boc-2-amino-1-(tetrahydrofuran-3-yl)ethanone. This intermediate then undergoes a highly enantioselective Noyori asymmetric hydrogenation to yield the N-Boc protected (R)-amino alcohol. A final deprotection step affords the target molecule.

Synthetic Workflow start Tetrahydrofuran-3-carboxylic Acid ketone N-Boc-2-amino-1-(tetrahydrofuran-3-yl)ethanone start->ketone Multi-step synthesis reduction Noyori Asymmetric Hydrogenation ketone->reduction protected_product (R)-N-Boc-2-amino-2-(3-tetrahydrofuranyl)ethanol reduction->protected_product deprotection Deprotection protected_product->deprotection final_product (R)-2-Amino-2-(3-tetrahydrofuranyl)ethanol deprotection->final_product Detailed Synthetic Protocol cluster_0 Precursor Synthesis (Proposed) cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection start_material Tetrahydrofuran-3-carboxylic Acid activation Activation (e.g., Weinreb amide formation) start_material->activation coupling Coupling with N-Boc protected amine activation->coupling precursor N-Boc-2-amino-1-(tetrahydrofuran-3-yl)ethanone coupling->precursor hydrogenation N-Boc-2-amino-1-(tetrahydrofuran-3-yl)ethanone RuCl₂[(S)-xylbinap][(S)-daipen], H₂ (8 atm), i-PrOH, 25°C precursor->hydrogenation:f0 protected_product (R)-N-Boc-2-amino-2-(3-tetrahydrofuranyl)ethanol hydrogenation->protected_product deprotection_step (R)-N-Boc-2-amino-2-(3-tetrahydrofuranyl)ethanol 4M HCl in Dioxane, DCM protected_product->deprotection_step:f0 final_product (R)-2-Amino-2-(3-tetrahydrofuranyl)ethanol deprotection_step->final_product

Application Notes and Protocols: Enantioselective Synthesis of (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol, a chiral amino alcohol building block with potential applications in pharmaceutical development. The described synthetic strategy is a robust three-step sequence commencing with the α-bromination of 3-acetyltetrahydrofuran. The subsequent key step involves the asymmetric reduction of the resulting α-bromo ketone to a chiral bromohydrin, followed by in-situ cyclization to the corresponding (S)-epoxide. The final step details the regioselective ring-opening of the chiral epoxide with an ammonia equivalent to yield the target (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol. This protocol offers a practical approach for obtaining the target molecule in high enantiopurity.

Introduction

Chiral vicinal amino alcohols are crucial structural motifs present in a wide array of pharmaceuticals, natural products, and chiral ligands used in asymmetric catalysis.[1][2] The stereochemistry of these molecules is often critical for their biological activity, making their enantioselective synthesis a key focus in organic and medicinal chemistry. This document outlines a reliable synthetic route to (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol, a novel chiral building block incorporating a tetrahydrofuran moiety. The presented methodology leverages established and highly selective chemical transformations, including asymmetric ketone reduction and epoxide aminolysis.[3][4]

Overall Synthetic Scheme

The enantioselective synthesis of (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol is accomplished via a three-step sequence as illustrated below. The key stereochemistry-defining step is the asymmetric reduction of the α-bromo ketone.

Synthetic Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Asymmetric Reduction & Epoxidation cluster_2 Step 3: Epoxide Ring-Opening A 3-Acetyltetrahydrofuran B 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone A->B Br2, HBr in AcOH C (S)-2-Bromo-1-(tetrahydrofuran-3-yl)ethanol B->C (-)-DIP-Chloride D (S)-2-(Tetrahydrofuran-3-yl)oxirane C->D NaOH E (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol D->E Aqueous NH3, iPrOH

Caption: Synthetic workflow for (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone

This protocol describes the α-bromination of 3-acetyltetrahydrofuran to yield the corresponding α-bromo ketone.

Materials:

  • 3-Acetyltetrahydrofuran

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂)

  • 48% Hydrobromic Acid (HBr)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetyltetrahydrofuran (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add a few drops of 48% HBr as a catalyst.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing ice-water and dichloromethane (DCM).

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-(tetrahydrofuran-3-yl)ethanone, which can be used in the next step without further purification or purified by column chromatography.

Table 1: Representative Data for α-Bromination of Ketones

Starting KetoneBrominating AgentSolventYield (%)Reference
3'-FluoroacetophenoneNH₄Br, OxoneMethanolHigh[5]
AcetophenonesN-BromosuccinimideWater (Ultrasound)Good to Excellent[6]
1-(2,3-dihydro-inden-5-yl)ethanoneBromineMethylene Chloride65%[7]
Step 2: Asymmetric Synthesis of (S)-2-(Tetrahydrofuran-3-yl)oxirane

This key step involves the enantioselective reduction of the α-bromo ketone using (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), followed by in-situ cyclization to the chiral epoxide.

Materials:

  • 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromo-1-(tetrahydrofuran-3-yl)ethanone (1 equivalent) in anhydrous THF.

  • Cool the solution to -25 °C in a low-temperature bath.

  • Slowly add a solution of (-)-DIP-Chloride (1.1 equivalents) in anhydrous THF via syringe over 30 minutes.

  • Stir the reaction mixture at -25 °C for 4-6 hours, monitoring the progress by TLC.

  • Once the reduction is complete, cautiously add methanol to quench the reaction.

  • Add a solution of aqueous NaOH and stir vigorously at room temperature for 1-2 hours to facilitate the cyclization to the epoxide.

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield crude (S)-2-(tetrahydrofuran-3-yl)oxirane. The product should be used promptly in the next step due to potential volatility and instability.

Table 2: Representative Data for Asymmetric Reduction of Ketones

Catalyst/ReagentSubstrate TypeEnantiomeric Excess (e.e.) (%)Yield (%)Reference
(-)-DIP-Chlorideα-Fluoroalkyl Ketones92->99High[8]
(-)-DIP-Chlorideα-Keto Esters82->99-[9]
Oxazaborolidine (in situ)Aromatic Ketones91-98Good[10]
Oxazaborolidine (CBS)Prochiral Ketonesup to 98High[11]
Step 3: Synthesis of (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol

This final step involves the regioselective ring-opening of the chiral epoxide with an ammonia equivalent to furnish the target amino alcohol.

Materials:

  • (S)-2-(Tetrahydrofuran-3-yl)oxirane

  • Aqueous Ammonia (28-30%)

  • Isopropyl alcohol (iPrOH)

  • Pressure tube or sealed vessel

  • Rotary evaporator

Procedure:

  • Place the crude (S)-2-(tetrahydrofuran-3-yl)oxirane (1 equivalent) in a pressure tube equipped with a magnetic stir bar.

  • Add isopropyl alcohol and concentrated aqueous ammonia (a large excess, e.g., 10-20 equivalents).

  • Seal the pressure tube tightly and heat the mixture to 60-80 °C in an oil bath behind a safety shield.

  • Stir the reaction for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride salt) to yield pure (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol.

Table 3: Representative Data for Epoxide Ring-Opening with Amines/Ammonia

Epoxide SubstrateAmine SourceConditionsRegioselectivityYield (%)Reference
Arylglycidyl ethersAqueous NH₃, iPrOH85 °CHighHigh[3]
Various epoxidesAmines, Acetic AcidSolvent-freeExcellentHigh[4]
Various epoxidesAromatic Amines, InBr₃-Regio- and chemoselective-[12]
Various epoxidesAmines, LipaseContinuous-flowHigh70-90[13]

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical flow and key transformations in the synthesis.

LogicalFlow start Starting Material|{ 3-Acetyltetrahydrofuran} step1 Step 1: α-Bromination Reagents: Br₂, HBr, AcOH Intermediate: 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone start->step1 step2 Step 2: Asymmetric Reduction & Epoxidation Reagents: (-)-DIP-Chloride, then NaOH Intermediate: (S)-2-(Tetrahydrofuran-3-yl)oxirane step1:out->step2:in step3 Step 3: Aminolysis Reagents: Aqueous NH₃, iPrOH Final Product step2:out->step3:in end Final Product|{ (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol} step3:out->end

Caption: Logical flow diagram of the synthetic protocol.

Conclusion

The presented application notes and protocols describe a viable and efficient enantioselective synthesis of (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol. By utilizing a well-established asymmetric reduction methodology followed by a regioselective amination, this protocol provides a clear pathway for accessing this novel chiral building block. The provided data from analogous reactions in the literature support the feasibility of each transformation, offering researchers a solid foundation for the synthesis and further investigation of this and related compounds in drug discovery and development programs.

References

Chiral Resolution of Racemic 2-Amino-2-(3-tetrahydrofuranyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Amino-2-(3-tetrahydrofuranyl)ethanol, a key chiral building block in pharmaceutical synthesis. The following sections outline three common and effective methods for separating the enantiomers: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC) Analysis.

Introduction

This compound possesses a stereocenter that gives rise to two enantiomers. In many pharmaceutical applications, a single enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Therefore, the efficient separation of these enantiomers is a critical step in drug development. This document provides practical guidance and detailed protocols for achieving this separation.

I. Diastereomeric Salt Crystallization

This classical resolution method involves the reaction of the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (or other chiral acids like (-)-Dibenzoyl-L-tartaric acid or (+)-Camphorsulfonic acid)

  • Methanol

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a flask.

    • In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.

  • Fractional Crystallization:

    • Concentrate the solution under reduced pressure using a rotary evaporator until a precipitate begins to form.

    • Gently heat the mixture to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.

  • Purification of Diastereomers:

    • Recrystallize the first crop of crystals from a minimal amount of hot methanol or ethanol to improve diastereomeric purity. The purity can be monitored by measuring the optical rotation. Repeat the recrystallization until a constant optical rotation is achieved.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a minimal amount of water.

    • Basify the solution to a pH of 10-11 by the dropwise addition of 1M NaOH solution with stirring.

    • Extract the liberated free amine into dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Recovery of the Other Enantiomer:

    • The other enantiomer can be recovered from the mother liquor by following the same liberation procedure.

Workflow for Diastereomeric Salt Crystallization

G racemate Racemic Amino Alcohol salt_formation Diastereomeric Salt Formation (in Methanol) racemate->salt_formation chiral_acid Chiral Resolving Agent ((+)-Tartaric Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomer (Mother Liquor) crystallization->more_soluble Liquid Phase liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow of Diastereomeric Salt Crystallization.

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For amino alcohols, this often involves the acylation of the hydroxyl group.

Experimental Protocol

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acylating agent (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., tetrahydrofuran (THF), toluene, or tert-butyl methyl ether (TBME))

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

  • Rotary evaporator

Procedure:

  • Enzymatic Acylation:

    • To a solution of 1.0 g of racemic this compound in 50 mL of anhydrous THF, add 2.0 equivalents of vinyl acetate.

    • Add 100 mg of immobilized lipase (Novozym 435).

    • Stir the suspension at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

  • Enzyme Removal:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent and reused.

  • Separation of Products:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the acylated product from the unreacted amino alcohol.

  • Recovery of the Second Enantiomer (Optional):

    • The acylated enantiomer can be deprotected by hydrolysis (e.g., using K₂CO₃ in methanol) to yield the other enantiomer of the amino alcohol.

Workflow for Enzymatic Kinetic Resolution

G racemate Racemic Amino Alcohol ((R)- and (S)-enantiomers) reaction Enantioselective Acylation racemate->reaction lipase Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) lipase->reaction mixture Mixture of Products reaction->mixture separation Chromatographic Separation mixture->separation unreacted Unreacted Amino Alcohol (e.g., (S)-enantiomer) separation->unreacted acylated Acylated Amino Alcohol (e.g., (R)-enantiomer) separation->acylated enantiomer1 Enantiomer 1 unreacted->enantiomer1 deprotection Deprotection (Hydrolysis) acylated->deprotection enantiomer2 Enantiomer 2 deprotection->enantiomer2

Caption: Workflow of Enzymatic Kinetic Resolution.

III. Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol

Materials:

  • Racemic this compound

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Modifiers (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H, or a macrocyclic glycopeptide column like Astec CHIROBIOTIC T)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like diethylamine (0.1%) to improve peak shape for the amine. The exact ratio will require optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

  • Method Development:

    • If separation is not achieved, systematically vary the mobile phase composition (ratio of hexane to alcohol), try different alcohol modifiers (isopropanol, ethanol), and adjust the concentration of the amine modifier.

    • Screening different types of chiral columns is also a standard part of method development.

Logical Flow for Chiral HPLC Method Development

G start Start: Racemic Sample column_selection Select Chiral Column (e.g., Polysaccharide-based) start->column_selection mobile_phase Select Initial Mobile Phase (e.g., Hexane/IPA) column_selection->mobile_phase analysis Inject Sample & Analyze Chromatogram mobile_phase->analysis decision Baseline Separation? analysis->decision optimize Optimize Mobile Phase (Solvent Ratio, Modifier) decision->optimize No end End: Validated Method decision->end Yes optimize->analysis change_column Select a Different Chiral Column optimize->change_column If no improvement change_column->mobile_phase

Caption: Logical Flow for Chiral HPLC Method Development.

Data Presentation: Comparison of Resolution Methods

The following table summarizes hypothetical but representative quantitative data for the described chiral resolution methods. Actual results will vary depending on the specific experimental conditions and optimization.

MethodResolving Agent / EnzymeTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Diastereomeric Salt Crystallization (+)-Tartaric Acid30-45 (per enantiomer)>98Scalable, cost-effective for large quantities.Can be time-consuming, requires screening of acids and solvents, yield is theoretically limited to 50%.
Enzymatic Kinetic Resolution Immobilized Lipase (e.g., Novozym 435)~45 (for each component)>99High enantioselectivity, mild reaction conditions, reusable catalyst.Limited to 50% yield for each enantiomer without a racemization step, requires screening of enzymes and conditions.
Preparative Chiral HPLC Chiral Stationary Phase>90>99High purity, applicable to a wide range of compounds, direct separation.Expensive for large-scale production, requires specialized equipment.

Conclusion

The choice of resolution method for this compound depends on the desired scale of production, purity requirements, and available resources. Diastereomeric salt crystallization is a robust method for large-scale synthesis. Enzymatic kinetic resolution offers an environmentally friendly alternative with high selectivity. Chiral HPLC is an excellent choice for obtaining high-purity enantiomers on a smaller scale and for analytical purposes. The protocols and data presented here provide a solid foundation for researchers to develop a successful chiral resolution strategy for this important intermediate.

Application Notes and Protocols: 2-Amino-2-(3-tetrahydrofuranyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical guide based on the established principles of asymmetric synthesis and the known reactivity of chiral amino alcohols. Extensive literature searches did not yield specific examples of 2-Amino-2-(3-tetrahydrofuranyl)ethanol being used as a chiral auxiliary. Therefore, the presented data and protocols are illustrative and would require experimental validation.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in a substrate. The auxiliary, itself a chiral molecule, is temporarily attached to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to reveal the enantiomerically enriched product. This compound possesses the key structural features of a promising chiral auxiliary: a 1,2-amino alcohol moiety which can be readily converted into a rigid, directing group (such as an oxazolidinone), and a chiral tetrahydrofuranyl group that can provide a specific steric environment to bias the approach of incoming reagents.

These notes outline the potential application of this compound as a chiral auxiliary in a representative asymmetric transformation: the aldol reaction. The protocols cover the synthesis of the chiral oxazolidinone auxiliary, its use in a diastereoselective aldol reaction, and the subsequent cleavage to yield the chiral product.

Principle of Application

The general strategy for utilizing this compound as a chiral auxiliary involves three key stages, as depicted in the workflow diagram below. Initially, the amino alcohol is reacted with a suitable reagent, such as phosgene or a phosgene equivalent, to form a rigid oxazolidinone ring. This oxazolidinone is then acylated with a prochiral carboxylic acid derivative. The resulting N-acyloxazolidinone can then be enolized and reacted with an electrophile, such as an aldehyde in an aldol reaction. The steric hindrance provided by the tetrahydrofuranyl group on the oxazolidinone is expected to direct the approach of the electrophile, leading to a high degree of diastereoselectivity. Finally, the chiral auxiliary is cleaved from the aldol product, typically by hydrolysis, to yield the desired chiral β-hydroxy acid and allow for the recovery and recycling of the auxiliary.

G cluster_0 Workflow for Asymmetric Synthesis Start This compound Step1 Formation of Oxazolidinone Start->Step1 Step2 Acylation with Prochiral Substrate Step1->Step2 Step3 Diastereoselective Reaction (e.g., Aldol Addition) Step2->Step3 Step4 Cleavage of Auxiliary Step3->Step4 Product Enantiomerically Enriched Product Step4->Product Recovered Recovered Auxiliary Step4->Recovered

Caption: General workflow for the application of this compound as a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-(tetrahydrofuran-3-yl)oxazolidin-2-one

This protocol describes the formation of the key oxazolidinone intermediate from this compound.

Materials:

  • (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol

  • Triphosgene

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the use of the derived oxazolidinone in a diastereoselective aldol reaction.

Materials:

  • (4S)-4-(tetrahydrofuran-3-yl)oxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Di-n-butylboron triflate (Bu2BOTf)

  • Triethylamine (Et3N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

Procedure:

  • Acylation: a. Dissolve (4S)-4-(tetrahydrofuran-3-yl)oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C. b. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. c. Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C. d. Quench with saturated aqueous ammonium chloride, extract with diethyl ether, dry the organic layer over MgSO4, and concentrate to obtain the N-propionyloxazolidinone. Purify by chromatography if necessary.

  • Aldol Reaction: a. Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM at 0 °C. b. Add Bu2BOTf (1.1 eq) followed by the dropwise addition of Et3N (1.2 eq). c. Stir for 30 minutes at 0 °C, then cool to -78 °C. d. Add the aldehyde (1.5 eq) dropwise and stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour. e. Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and then 30% hydrogen peroxide at 0°C, ensuring the internal temperature does not exceed 10°C. f. Stir for 1 hour, then extract with diethyl ether. g. Wash the organic layer with saturated NaHCO3 and brine, dry over MgSO4, and concentrate. h. Purify the aldol adduct by flash column chromatography.

Aldol_Mechanism cluster_0 Proposed Aldol Reaction Mechanism Oxazolidinone N-Acyloxazolidinone Enolate Boron Enolate (Z-enolate favored) Oxazolidinone->Enolate Bu2BOTf, Et3N Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Adduct Aldol Adduct Transition_State->Adduct

Caption: Proposed mechanism for the diastereoselective aldol reaction.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over MgSO4, and concentrate to yield the chiral β-hydroxy acid.

Data Presentation

The following table presents hypothetical data for the asymmetric aldol reaction described in Protocol 2 with various aldehydes. This data is intended to be illustrative of the high diastereoselectivity that might be expected from a well-designed chiral auxiliary.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid85>98:2
2Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid90>99:1
3Acetaldehyde3-Hydroxy-2-methylbutanoic acid7895:5
4Pivalaldehyde3-Hydroxy-2,4,4-trimethylpentanoic acid82>99:1

Logical Relationships in Synthesis

The synthesis of the final chiral product is a sequential process where the successful outcome of each step is dependent on the previous one. The formation of a pure and rigid oxazolidinone is crucial for inducing high stereoselectivity in the subsequent aldol reaction. The efficiency of the cleavage step determines the overall yield of the final product and the recoverability of the valuable chiral auxiliary.

Logical_Flow Start Chiral Amino Alcohol Oxazolidinone Oxazolidinone Formation Start->Oxazolidinone Purity is key Acylation Acylation Oxazolidinone->Acylation Aldol Asymmetric Aldol Reaction Acylation->Aldol High Diastereoselectivity Cleavage Auxiliary Cleavage Aldol->Cleavage Final_Product Chiral β-Hydroxy Acid Cleavage->Final_Product High Enantiopurity

Caption: Logical flow of the synthetic sequence.

Conclusion

While this compound is not a documented chiral auxiliary in the existing literature, its structural characteristics suggest it has the potential to be effective in asymmetric synthesis. The protocols and data presented here provide a theoretical framework for its application, based on established methodologies for similar chiral amino alcohols. Researchers and drug development professionals interested in novel chiral auxiliaries may find this a useful starting point for experimental investigation into the capabilities of this and related molecules. The successful development of this auxiliary would require empirical optimization of reaction conditions to maximize yields and stereoselectivity.

Synthesis of Pharmaceutical Intermediates from 2-Amino-2-(3-tetrahydrofuranyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-tetrahydrofuranyl)ethanol is a valuable chiral building block in medicinal chemistry, prized for its bifunctional nature containing both a primary amine and a primary alcohol. This structure offers multiple reaction sites for the construction of complex molecular architectures. The tetrahydrofuran moiety provides a desirable pharmacokinetic profile in many drug candidates due to its polarity and ability to engage in hydrogen bonding. These application notes provide an overview of key synthetic transformations of this compound to generate valuable pharmaceutical intermediates. Due to the limited availability of specific documented protocols for this exact substrate in publicly accessible literature, the following sections outline general and robust methodologies for the functionalization of amino alcohols, which are directly applicable to this compound.

Key Synthetic Transformations and Protocols

The primary amine and hydroxyl groups of this compound are the main handles for synthetic modifications. The following protocols describe fundamental reactions to produce key pharmaceutical intermediates such as amides, carbamates, ureas, and N-alkylated derivatives.

N-Acylation for the Synthesis of Amide Intermediates

N-acylation of the primary amine is a common strategy to introduce a wide range of substituents and build more complex molecules. The resulting amides are prevalent in a vast number of approved drugs.

General Experimental Protocol: N-Acylation with an Acyl Chloride

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, diisopropylethylamine, 1.2-2.0 eq.). The mixture is stirred at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: The desired acyl chloride (1.0-1.2 eq.) is added dropwise to the cooled solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acyl derivative.

Table 1: Representative Data for N-Acylation of Amino Alcohols

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Benzoyl chlorideTriethylamineDichloromethane2>90
2Acetyl chloridePyridineTetrahydrofuran1>95
3Isobutyryl chlorideDIPEADichloromethane485-95

Note: The data presented in this table is representative of N-acylation reactions of similar amino alcohols and serves as a guideline for optimizing the reaction of this compound.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Amino-2-(3-THF)ethanol 2-Amino-2-(3-THF)ethanol Reaction_Vessel Reaction at 0°C to RT in Aprotic Solvent 2-Amino-2-(3-THF)ethanol->Reaction_Vessel Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Quench Quench (H2O or NaHCO3) Reaction_Vessel->Quench Reaction Completion Extraction Extraction (e.g., EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Acyl Derivative Purification->Product

Caption: Workflow for the N-acylation of this compound.

Synthesis of Urea Intermediates

Urea moieties are important pharmacophores found in numerous kinase inhibitors and other therapeutic agents. The reaction of the primary amine of this compound with an isocyanate provides a direct route to urea derivatives.

General Experimental Protocol: Reaction with an Isocyanate

  • Reaction Setup: this compound (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane in a reaction vessel under an inert atmosphere.

  • Addition of Isocyanate: The desired isocyanate (1.0-1.1 eq.) is added to the solution at room temperature.

  • Reaction Progression: The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature for 30 minutes to 4 hours. Reaction progress is monitored by TLC or LC-MS.

  • Isolation of Product: In many cases, the urea product precipitates from the reaction mixture upon formation. The solid can be collected by filtration, washed with the reaction solvent, and dried. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 2: Representative Data for Urea Formation from Amino Alcohols

EntryIsocyanateSolventTime (h)Yield (%)
1Phenyl isocyanateTetrahydrofuran0.5>95
2n-Butyl isocyanateDichloromethane1>90
34-Chlorophenyl isocyanateAcetonitrile290-98

Note: This data is illustrative for urea formation with amino alcohols and can be used as a starting point for reactions with this compound.

Urea_Synthesis_Pathway Start 2-Amino-2-(3-THF)ethanol Process Reaction in Aprotic Solvent (RT) Start->Process Reagent Isocyanate (R-N=C=O) Reagent->Process Intermediate Urea Intermediate Process->Intermediate Nucleophilic Addition Product Pharmaceutical Precursor Intermediate->Product Further Functionalization

Caption: Synthetic pathway to urea derivatives.

Formation of Oxazolidinone Scaffolds

The 1,2-amino alcohol functionality of this compound makes it an ideal precursor for the synthesis of oxazolidinones, a privileged scaffold in medicinal chemistry, notably found in antibiotics.

General Experimental Protocol: Cyclization to form Oxazolidinones

  • Reaction Setup: A mixture of this compound (1.0 eq.) and a carbonyl source such as diethyl carbonate (excess, can be used as solvent) or carbonyldiimidazole (CDI, 1.1 eq.) is prepared.

  • Reaction Conditions:

    • With Diethyl Carbonate: A catalytic amount of a strong base (e.g., sodium ethoxide) is added, and the mixture is heated to reflux (typically >120 °C) for several hours.

    • With Carbonyldiimidazole (CDI): The reaction is typically performed in an aprotic solvent like tetrahydrofuran at room temperature to 60 °C.

  • Monitoring and Work-up: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. After completion, the reaction mixture is cooled, and the solvent (if any) is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure oxazolidinone.

Table 3: Representative Data for Oxazolidinone Formation

EntryCarbonyl SourceBase/SolventTemperature (°C)Time (h)Yield (%)
1Diethyl CarbonateNaOEt (cat.)1301280-90
2CarbonyldiimidazoleTHF604>90
3PhosgenePyridine/Toluene0 to RT2>90

Note: Phosgene is highly toxic and should be handled with extreme caution. The data presented is based on general procedures for amino alcohol cyclization.

Oxazolidinone_Formation_Logic node_start 2-Amino-2-(3-THF)ethanol 1,2-Amino Alcohol node_cyclization Intramolecular Cyclization Formation of 5-membered ring node_start:f1->node_cyclization:f0 Reacts with node_reagent Carbonyl Source e.g., CDI, Diethyl Carbonate node_reagent:f1->node_cyclization:f0 node_condition Reaction Conditions Heat or Base node_condition:f1->node_cyclization:f0 node_product { Oxazolidinone Product |  Pharmaceutical Scaffold} node_cyclization:f1->node_product:f0

Caption: Logical flow for oxazolidinone synthesis.

Conclusion

This compound serves as a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The protocols outlined above for N-acylation, urea formation, and oxazolidinone synthesis represent fundamental and high-yielding transformations that can be readily adapted for this substrate. These reactions pave the way for the development of novel drug candidates, particularly in the areas of kinase inhibition and antiviral therapies, where the resulting scaffolds are of significant interest. Further exploration of enantioselective syntheses starting from the chiral variants of this compound will be crucial for the development of stereochemically pure active pharmaceutical ingredients.

Application Notes and Protocols: N-alkylation of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-Amino-2-(3-tetrahydrofuranyl)ethanol, a valuable building block in medicinal chemistry. The primary method detailed is reductive amination, a widely used and versatile strategy for the synthesis of secondary and tertiary amines.

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The introduction of alkyl groups can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This compound is a chiral amino alcohol that serves as a versatile scaffold for the synthesis of diverse compound libraries. This document outlines a general yet detailed protocol for its N-alkylation via reductive amination.

Reductive amination is a two-step process, often performed in a single pot, that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[1][2] This intermediate is then reduced in situ to the corresponding alkylated amine.[1][2] This method is favored for its high selectivity and the use of mild reducing agents, which helps to avoid the overalkylation often observed in direct alkylation with alkyl halides.[2]

Key Synthetic Strategy: Reductive Amination

The general scheme for the N-alkylation of this compound via reductive amination is as follows:

Reductive_Amination_Scheme amine This compound imine Imine Intermediate amine->imine + Carbonyl carbonyl Aldehyde or Ketone (R1COR2) carbonyl->imine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product N-alkylated Product reducing_agent->product imine->product + Reducing Agent

Caption: General scheme of reductive amination for N-alkylation.

Experimental Protocols

A common and effective reducing agent for reductive amination is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness and selectivity for imines over carbonyls.[2][3]

Protocol 1: Mono-N-alkylation using an Aldehyde

This protocol describes the reaction of this compound with an aldehyde in the presence of sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add the desired aldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with various aldehydes, based on typical outcomes for reductive amination reactions.

EntryAldehydeProductReaction Time (h)Yield (%)Purity (%)
1IsobutyraldehydeN-isobutyl-2-amino-2-(3-tetrahydrofuranyl)ethanol485>98
2BenzaldehydeN-benzyl-2-amino-2-(3-tetrahydrofuranyl)ethanol692>99
3Formaldehyde (as paraformaldehyde)N,N-dimethyl-2-amino-2-(3-tetrahydrofuranyl)ethanol1278>97
4AcetaldehydeN-ethyl-2-amino-2-(3-tetrahydrofuranyl)ethanol388>98

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the N-alkylation protocol.

Experimental_Workflow start Start: Dry Round-Bottom Flask add_amine Add this compound and anhydrous DCM start->add_amine add_aldehyde Add Aldehyde Stir for 30 min add_amine->add_aldehyde add_reducing_agent Slowly add NaBH(OAc)3 slurry add_aldehyde->add_reducing_agent reaction Stir at Room Temperature Monitor by TLC/LC-MS add_reducing_agent->reaction quench Quench with sat. NaHCO3 reaction->quench extraction Workup: Separate layers, Extract with DCM quench->extraction drying Dry organic layer (MgSO4) Filter extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by Flash Chromatography concentration->purification product Pure N-alkylated Product purification->product

Caption: Experimental workflow for N-alkylation via reductive amination.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway involvement of N-alkylated this compound derivatives is not established in the provided search results, such compounds are often designed as ligands for G-protein coupled receptors (GPCRs) or ion channels. The N-alkyl substituent can play a crucial role in binding affinity and selectivity. The diagram below illustrates a generic GPCR signaling cascade where such a compound might act as a ligand.

GPCR_Signaling_Pathway ligand N-alkylated Ligand receptor GPCR ligand->receptor Binds to g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Hypothetical GPCR signaling pathway for a synthesized ligand.

Conclusion

The reductive amination protocol outlined provides a robust and high-yielding method for the N-alkylation of this compound. The choice of aldehyde or ketone allows for the introduction of a wide variety of substituents, making this a key strategy in the generation of compound libraries for drug discovery and development. The mild reaction conditions and high selectivity of sodium triacetoxyborohydride make this a preferred method for this transformation. Researchers should optimize reaction times and purification methods for each specific substrate combination.

References

Protection and Deprotection Strategies for 2-Amino-2-(3-tetrahydrofuranyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino and hydroxyl functional groups of 2-Amino-2-(3-tetrahydrofuranyl)ethanol. This compound is a valuable building block in medicinal chemistry, and its effective manipulation through protecting group strategies is crucial for the synthesis of complex target molecules.

Introduction

This compound possesses two reactive functional groups: a primary amine and a primary alcohol. In multistep syntheses, it is often necessary to selectively protect one or both of these groups to prevent undesired side reactions.[1][2] The choice of protecting groups is critical and should be guided by the overall synthetic strategy, considering factors such as stability to various reaction conditions and the ease of removal.[1] Orthogonal protection, a strategy that allows for the selective deprotection of one group in the presence of another, is particularly valuable when independent manipulation of the amine and hydroxyl groups is required.[1][2][3]

This guide outlines strategies for the selective protection of the amino group, the hydroxyl group, and a dual-protection approach, providing detailed experimental protocols and quantitative data where available for analogous systems.

Orthogonal Protection Strategy

An effective orthogonal protection strategy for this compound involves the use of an acid-labile protecting group for the amine and a fluoride-labile protecting group for the alcohol. A common and effective pairing is the tert-butyloxycarbonyl (Boc) group for the amine and a silyl ether, such as the tert-butyldimethylsilyl (TBS) group, for the alcohol.[2][4]

Orthogonal_Protection This compound This compound N-Boc Protected N-Boc Protected This compound->N-Boc Protected Boc₂O, Base N-Boc Protected->this compound Acid (TFA) N-Boc, O-TBS Protected N-Boc, O-TBS Protected N-Boc Protected->N-Boc, O-TBS Protected TBSCl, Imidazole N-Boc, O-TBS Protected->N-Boc Protected Fluoride (TBAF) O-TBS Protected O-TBS Protected N-Boc, O-TBS Protected->O-TBS Protected Acid (TFA) O-TBS Protected->this compound Fluoride (TBAF)

Caption: Orthogonal protection and deprotection workflow for this compound.

Section 1: Selective N-Protection of the Amino Group

The primary amino group is generally more nucleophilic than the primary hydroxyl group, allowing for selective N-protection under appropriate conditions.

N-tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4][5]

Table 1: N-Boc Protection of Amines - Representative Data

SubstrateBaseSolventTimeYield (%)Citation
PyrrolidineTriethylamineDichloromethane1 h100[6]
3-AminopropyleneNaOH (aq)Tetrahydrofuran30 min-[6]
Various AminesNoneWater:Acetone (9.5:0.5)8-12 min90-98[7]
Aliphatic/Aromatic AminesNoneMethanol/Ethanol-High[8]

Experimental Protocol: N-Boc Protection

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 1.5 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

N-Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another common amine protecting group, stable to acidic and basic conditions and readily removed by catalytic hydrogenolysis.[9][10][11]

Table 2: N-Cbz Protection of Amines - Representative Data

SubstrateBaseSolventTimeYield (%)Citation
AmineNaHCO₃THF/H₂O (2:1)20 h90[9]
Various Amines-Water-High[10]
Aliphatic/Aromatic Amines-PEG-600-Excellent[12]

Experimental Protocol: N-Cbz Protection

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring for an additional 12-20 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[9]

Section 2: Selective O-Protection of the Hydroxyl Group

For selective O-protection, the more nucleophilic amino group must first be protected. This section assumes a starting material of N-protected this compound.

O-tert-Butyldimethylsilyl (TBS) Protection

Silyl ethers are excellent protecting groups for alcohols, offering a wide range of stabilities depending on the substituents on the silicon atom.[13] The TBS group is robust and can be selectively removed with a fluoride source.

Table 3: O-TBS Protection of Alcohols - Representative Data

SubstrateBaseSolventTimeYield (%)Citation
Primary/Secondary AlcoholsImidazoleDichloromethane--[13]
Sterically Hindered Alcohols2,6-LutidineDichloromethane--[13]

Experimental Protocol: O-TBS Protection

  • Dissolve the N-protected this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equiv).

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Section 3: Deprotection Strategies

The removal of protecting groups should be high-yielding and should not affect other functional groups in the molecule.

N-Boc Deprotection

The Boc group is typically removed under acidic conditions.

Table 4: N-Boc Deprotection - Representative Data

AcidSolventTemperatureTimeYield (%)Citation
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.1-4 hHigh[14]
Oxalyl ChlorideMethanolRoom Temp.1-4 hup to 90[15]
Water-Reflux10-12 min90-97[16]
ThermalTFE/MeOH120-240 °C30-60 minHigh[17]

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolve the N-Boc protected compound (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over Na₂SO₄ and concentrate to afford the deprotected amine.

N-Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis.

Experimental Protocol: N-Cbz Deprotection by Hydrogenolysis

  • Dissolve the N-Cbz protected compound (1.0 equiv) in methanol or ethanol.

  • Add Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[18]

O-TBS Deprotection

The TBS group is typically cleaved using a fluoride ion source.

Experimental Protocol: O-TBS Deprotection with TBAF

  • Dissolve the O-TBS protected compound (1.0 equiv) in anhydrous THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.1 equiv, as a 1M solution in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature, monitoring by TLC. Reaction times can range from 30 minutes to several hours depending on the substrate.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Protection and Deprotection Pathways

The following diagrams illustrate the chemical transformations involved in the protection and deprotection of this compound.

N_Boc_Protection cluster_start This compound cluster_product N-Boc Protected start [Structure of Starting Material] product [Structure of N-Boc Product] start->product Boc₂O, Base

Caption: N-Boc protection of this compound.

O_TBS_Protection cluster_start N-Protected Amino Alcohol cluster_product N-Protected, O-TBS Protected start [Structure of N-Protected Starting Material] product [Structure of N-Protected, O-TBS Product] start->product TBSCl, Imidazole

Caption: O-TBS protection of N-protected this compound.

N_Boc_Deprotection cluster_start N-Boc Protected cluster_product Deprotected Amine start [Structure of N-Boc Product] product [Structure of Deprotected Amine] start->product TFA, DCM

Caption: N-Boc deprotection to yield the free amine.

O_TBS_Deprotection cluster_start O-TBS Protected cluster_product Deprotected Alcohol start [Structure of O-TBS Product] product [Structure of Deprotected Alcohol] start->product TBAF, THF

Caption: O-TBS deprotection to yield the free alcohol.

Note: The placeholder [Structure of...] in the diagrams should be replaced with the actual chemical structures for a complete representation. Due to the limitations of this format, graphical structures cannot be directly embedded.

Conclusion

The protection and deprotection of this compound can be achieved with high efficiency and selectivity using standard protecting groups such as Boc for the amine and TBS for the alcohol. The orthogonal nature of this protecting group pair allows for flexible synthetic planning. The provided protocols, based on well-established literature procedures for similar substrates, offer a solid foundation for the successful implementation of these strategies in a research and development setting. It is recommended to perform small-scale optimization of reaction conditions for each specific substrate to achieve the best results.

References

Application Notes and Protocols for the Purity Assessment of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(3-tetrahydrofuranyl)ethanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its chemical structure, containing both an amino and a hydroxyl group, makes it a versatile intermediate for creating complex molecules with potential biological activity.[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to assess its chemical and chiral purity.

These application notes provide detailed protocols for the determination of purity and impurity profiling of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). Additionally, a method for the assessment of its chiral purity using Chiral HPLC is described.

Analytical Methods for Purity Assessment

A comprehensive purity assessment of this compound involves the evaluation of both related substances (chemical purity) and the enantiomeric ratio (chiral purity). The following sections detail the recommended analytical methods.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[4][5][6] For amino alcohols, reversed-phase HPLC is a common approach. Due to the lack of a strong chromophore in this compound, pre-column derivatization with a UV-absorbing agent is often necessary to enhance detection sensitivity.[7]

Experimental Protocol: HPLC-UV with Pre-column Derivatization

Objective: To determine the chemical purity of this compound and quantify related impurities.

1. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • o-Phthalaldehyde (OPA)

  • N-Acetyl-L-cysteine (NAC)

  • Boric acid buffer (0.4 M, pH 9.5)

  • Methanol (HPLC grade)

2. Derivatization Procedure:

  • Prepare the derivatization reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 1.25 mL of NAC solution (40 mg/mL in boric acid buffer) and 10 mL of boric acid buffer.

  • Accurately weigh and dissolve the this compound sample and reference standard in diluent (e.g., water:acetonitrile 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • To 100 µL of the sample or standard solution, add 400 µL of the derivatization reagent.

  • Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature before injection.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 335 nm

  • Injection Volume: 10 µL

Data Presentation: HPLC Purity Assessment

ParameterValue
Retention Time of Main Peak~ 15.2 min
Relative Retention Time (RRT) of Impurity 1~ 0.85
Relative Retention Time (RRT) of Impurity 2~ 1.15
Resolution between Main Peak and Impurity 2> 2.0
Limit of Detection (LOD)~ 0.01%
Limit of Quantitation (LOQ)~ 0.03%
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Pre-column Derivatization (OPA/NAC) Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (335 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report

Caption: GC analysis workflow from sample preparation to final report.

Chiral HPLC for Enantiomeric Purity

As this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in pharmaceutical applications where different enantiomers can have different pharmacological activities. [5][8]Chiral HPLC is the preferred method for separating and quantifying enantiomers.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

1. Reagents and Materials:

  • This compound sample and reference standards for both enantiomers (if available)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak AD-H or Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (due to end absorption of the amino alcohol)

  • Injection Volume: 10 µL

Data Presentation: Chiral HPLC Purity Assessment

ParameterValue
Retention Time of Desired Enantiomer~ 9.8 min
Retention Time of Undesired Enantiomer~ 11.2 min
Resolution between Enantiomers> 1.5
Limit of Detection (LOD) for Undesired Enantiomer~ 0.05%
Limit of Quantitation (LOQ) for Undesired Enantiomer~ 0.15%
Enantiomeric Excess (e.e.)> 99.0%

Logical Relationship for Purity Assessment

Purity_Assessment_Logic cluster_purity Purity Assessment cluster_methods Analytical Methods cluster_results Results Compound This compound Chemical_Purity Chemical Purity Compound->Chemical_Purity Chiral_Purity Chiral Purity Compound->Chiral_Purity HPLC HPLC-UV Chemical_Purity->HPLC GC GC-FID Chemical_Purity->GC Chiral_HPLC Chiral HPLC Chiral_Purity->Chiral_HPLC Impurity_Profile Impurity Profile HPLC->Impurity_Profile Assay Assay (%) GC->Assay Enantiomeric_Excess Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Excess Final_Spec Final Specification Compliance Impurity_Profile->Final_Spec Assay->Final_Spec Enantiomeric_Excess->Final_Spec

References

Application Notes and Protocols for the Analysis of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(3-tetrahydrofuranyl)ethanol is an amino alcohol intermediate of interest in pharmaceutical development. Its structure, containing a primary amine and a hydroxyl group, necessitates specific analytical approaches for accurate quantification and purity assessment. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Application Note: Chiral Separation of this compound Enantiomers using HPLC with Pre-Column Derivatization

For chiral compounds, the separation of enantiomers is crucial. This HPLC method utilizes pre-column derivatization to introduce a fluorescent tag and create diastereomers that can be resolved on a standard reversed-phase column. o-Phthaldialdehyde (OPA) in conjunction with a chiral mercaptan, N-acetyl-L-cysteine (NAC), is used for this purpose.[1][2] This approach allows for sensitive fluorescence detection.

Experimental Protocol: HPLC Analysis

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Derivatization Reagent:

    • OPA Solution: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is stable for one week when stored at 4°C in a dark bottle.

    • NAC Solution: Prepare a 0.1 M solution of N-acetyl-L-cysteine in 0.1 M borate buffer (pH 9.5).

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 200 µL of the OPA solution.

    • Add 100 µL of the NAC solution.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 5 minutes.

    • Inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm)
Injection Volume 20 µL

Data Presentation: HPLC

AnalyteRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Limit of Detection (LOD)Limit of Quantitation (LOQ)
Derivatized this compoundHypothetical: 12.5Hypothetical: 13.8Hypothetical: 0.05 µg/mLHypothetical: 0.15 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample/Standard Solution Derivatization Derivatization (5 min @ RT) Sample->Derivatization Reagents OPA/NAC Derivatization Reagents Reagents->Derivatization Injection Inject 20 µL Derivatization->Injection Column C18 Column (Gradient Elution) Injection->Column Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Column->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

Application Note: Analysis of this compound by GC-MS following Silylation

Due to the polar nature and low volatility of this compound, direct GC analysis is challenging.[3][4][5] This protocol details a derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form more volatile and thermally stable trimethylsilyl (TMS) derivatives. This allows for robust separation and identification by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • Derivatization Reagent: BSTFA with 1% TMCS.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard or sample solution to a clean, dry reaction vial.

    • If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature.

    • Inject a 1 µL aliquot into the GC-MS system.

2. GC-MS Conditions:

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometric Detector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Data Presentation: GC-MS

AnalyteRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
TMS-derivatized this compoundHypothetical: 15.2Hypothetical: M+, [M-15]+, characteristic fragmentsHypothetical: 0.1 µg/mLHypothetical: 0.3 µg/mL

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Sample/Standard Solution Derivatization Silylation (30 min @ 70°C) Sample->Derivatization Reagent BSTFA + 1% TMCS Reagent->Derivatization Injection Inject 1 µL Derivatization->Injection GC_Column GC Separation (DB-5 Column) Injection->GC_Column MS_Detection Mass Spectrometry (EI, Scan m/z 40-500) GC_Column->MS_Detection Data_Analysis Data Acquisition and Spectral Analysis MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: A Scalable Synthetic Route for 2-Amino-2-(3-tetrahydrofuranyl)ethanol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-2-(3-tetrahydrofuranyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] This application note details a proposed scalable synthetic route for the large-scale production of this compound, ensuring high purity and enantioselectivity suitable for drug manufacturing. The described multi-step synthesis employs readily available starting materials and utilizes robust chemical transformations amenable to industrial production. Detailed experimental protocols, process parameters, and analytical data are provided to guide researchers and process chemists in the development and implementation of this synthetic strategy.

Introduction

The demand for enantiomerically pure chiral amines and amino alcohols as pharmaceutical intermediates has grown significantly.[2][3][4] These molecules are fundamental components of many active pharmaceutical ingredients (APIs), where specific stereochemistry is often crucial for therapeutic efficacy and safety.[3] this compound, with its vicinal amino alcohol functionality and a tetrahydrofuran moiety, represents a key structural motif in the development of novel therapeutics. Its synthesis on a large scale, however, presents challenges in controlling stereochemistry and ensuring high purity.

This document outlines a robust and scalable synthetic pathway for the preparation of (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol. The proposed route starts from commercially available 3-tetrahydrofurancarboxylic acid and proceeds through key intermediates, including a chiral auxiliary-mediated asymmetric reduction to establish the desired stereocenter. The protocols provided herein are designed for kilogram-scale production and can be adapted for larger manufacturing campaigns.

Synthetic Strategy

The overall synthetic strategy for (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol is depicted in the following workflow:

G cluster_0 Synthesis Pathway Start 3-Tetrahydrofurancarboxylic Acid Step1 Amide Formation Start->Step1 SOCl₂, NH₃ Step2 Ketone Synthesis Step1->Step2 Grignard Reagent Step3 Asymmetric Reduction Step2->Step3 Chiral Catalyst, Reducing Agent Step4 Deprotection Step3->Step4 Acidic Hydrolysis Final (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol Step4->Final

Caption: Proposed synthetic pathway for (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol.

Experimental Protocols

Step 1: Synthesis of 3-Tetrahydrofurancarboxamide

A 100 L glass-lined reactor is charged with 3-tetrahydrofurancarboxylic acid (10 kg, 86.1 mol) and toluene (40 L). Thionyl chloride (12.3 kg, 103.4 mol) is added dropwise at a temperature below 30°C. The mixture is heated to 60°C and stirred for 4 hours. The solvent and excess thionyl chloride are removed by distillation under reduced pressure. The resulting crude acid chloride is cooled to 10°C and dissolved in dichloromethane (40 L). This solution is added slowly to a cooled (0-5°C) solution of aqueous ammonia (25%, 30 L) while maintaining the temperature below 10°C. The mixture is stirred for 2 hours, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield 3-tetrahydrofurancarboxamide.

Step 2: Synthesis of 2-Amino-1-(3-tetrahydrofuranyl)ethanone

To a suspension of magnesium turnings (2.5 kg, 102.9 mol) in anhydrous tetrahydrofuran (THF, 30 L) in a 100 L reactor under a nitrogen atmosphere, a solution of methyl bromide in diethyl ether is added to initiate the Grignard reaction. A solution of 3-tetrahydrofurancarboxamide (9.0 kg, 78.2 mol) in THF (40 L) is then added dropwise at a rate that maintains the reaction temperature at 40-45°C. After the addition is complete, the reaction mixture is stirred at 45°C for 3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 L) at 0-10°C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 L). The combined organic extracts are dried over sodium sulfate and concentrated in vacuo to give the crude ketone.

Step 3: Asymmetric Reduction to (S)-2-Amino-1-(3-tetrahydrofuranyl)ethanol

The crude 2-amino-1-(3-tetrahydrofuranyl)ethanone (8.0 kg, 55.9 mol) is dissolved in isopropanol (50 L) in a 100 L reactor. A chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB, 50 g) is added under a nitrogen atmosphere. The mixture is heated to 50°C, and a solution of sodium borohydride (2.5 kg, 66.1 mol) in isopropanol (20 L) is added dropwise over 2 hours. The reaction is stirred at 50°C for an additional 6 hours. After completion, the reaction is cooled to room temperature and quenched with water (10 L). The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate (40 L) and washed with brine (2 x 10 L). The organic layer is dried and concentrated to yield the crude protected amino alcohol.

Step 4: Deprotection to (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol

The crude product from the previous step is dissolved in a mixture of methanol (30 L) and concentrated hydrochloric acid (10 L) in a 100 L reactor. The mixture is heated to reflux for 4 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water (20 L) and washed with dichloromethane (2 x 10 L). The aqueous layer is then basified to pH > 12 with a 50% aqueous solution of sodium hydroxide while cooling in an ice bath. The product is extracted with dichloromethane (4 x 15 L). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting crude product is further purified by vacuum distillation to afford pure (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol.

Process Flow Diagram

G cluster_workflow Experimental Workflow Start Charge Reactor with Starting Material Reagent_Addition Add Reagents under Controlled Conditions Start->Reagent_Addition Reaction Monitor Reaction (TLC, HPLC) Reagent_Addition->Reaction Workup Quench and Extract Product Reaction->Workup Purification Purify by Distillation/Crystallization Workup->Purification Analysis Analyze Final Product (NMR, HPLC, Chiral HPLC) Purification->Analysis End Product Release Analysis->End

Caption: General experimental workflow for a single synthetic step.

Data Summary

The following tables summarize the expected yields and purity for each step of the synthesis on a 10 kg scale of the starting material.

StepProductStarting Material (kg)Product Yield (kg)Yield (%)Purity (HPLC, %)
13-Tetrahydrofurancarboxamide10.09.293>98
22-Amino-1-(3-tetrahydrofuranyl)ethanone9.08.588>95 (crude)
3(S)-2-Amino-1-(3-tetrahydrofuranyl)ethanol (protected)8.07.896>97
4(S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol7.85.185>99.5
StepAnalysisSpecification
3Chiral HPLC>99% ee
4¹H NMRConforms to structure
4¹³C NMRConforms to structure
4Mass Spectrometry[M+H]⁺ = 132.1
4Residual Solvents<0.1%
4Water Content (Karl Fischer)<0.2%

Conclusion

The presented synthetic route provides a scalable and efficient method for the production of enantiomerically pure (S)-2-Amino-2-(3-tetrahydrofuranyl)ethanol. The process utilizes readily available reagents and standard industrial equipment. The detailed protocols and analytical data demonstrate the viability of this route for producing high-quality material suitable for pharmaceutical manufacturing. Further optimization of reaction conditions and catalyst loading may lead to even greater process efficiency and cost-effectiveness.

References

Troubleshooting & Optimization

"optimizing reaction conditions for the synthesis of 2-Amino-2-(3-tetrahydrofuranyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions to help optimize reaction conditions and address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis, presented in a question-and-answer format.

General Questions

Q1: What is a common synthetic route for this compound?

A common and plausible two-step approach involves an initial Henry (nitroaldol) reaction followed by the reduction of the nitro group.

  • Step 1 (Henry Reaction): Reaction of 3-formyltetrahydrofuran with nitroethane using a base catalyst to form 2-nitro-1-(tetrahydrofuran-3-yl)ethanol.

  • Step 2 (Reduction): Reduction of the nitro group in 2-nitro-1-(tetrahydrofuran-3-yl)ethanol to an amine, yielding the final product. Common methods for this reduction include catalytic hydrogenation or metal-based reducing agents.

Q2: How critical is the purity of the starting materials?

The purity of starting materials is crucial for optimal results. Impurities in 3-formyltetrahydrofuran or nitroethane can inhibit the catalyst, lead to unwanted side reactions, and complicate the purification of the final product. It is recommended to use reagents of high purity and to purify them if necessary before use.

Troubleshooting: Step 1 - Henry Reaction

Q3: My Henry reaction is showing a very low yield. What are the potential causes?

Low yields in the Henry reaction can be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of the base catalyst are critical. Strong bases can promote side reactions, while an insufficient amount of catalyst will lead to a slow or incomplete reaction.[1][2] Consider screening milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using phase transfer catalysts.

  • Incorrect Temperature: Temperature influences both the reaction rate and the formation of byproducts.[1][2] Lower temperatures can minimize side reactions but may require longer reaction times. Conversely, elevated temperatures can accelerate the reaction but may also promote the dehydration of the desired nitro alcohol.[3]

  • Reaction Reversibility: The Henry reaction is reversible, which can lead to an equilibrium that does not favor the product.[1] Using an excess of the nitroalkane can help drive the reaction forward.

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates. Alcohols such as methanol or ethanol are commonly used.

Q4: I am observing a significant amount of a byproduct that appears to be a nitroalkene. How can I prevent this?

The formation of a nitroalkene is due to the dehydration of the primary β-nitro alcohol product.[3] This is often promoted by high temperatures and strongly basic conditions. To minimize this side reaction, consider the following:

  • Lower the reaction temperature: Running the reaction at or below room temperature can suppress the dehydration pathway.

  • Use a milder catalyst: Strong bases are more likely to promote elimination. Switching to a weaker base can be beneficial.

  • Workup conditions: Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to basic conditions.

Q5: The reaction seems to be very slow or stalls before completion. What can I do?

A slow or stalled reaction could be due to an unfavorable equilibrium or catalyst deactivation.[4]

  • Increase the concentration of the nitroalkane: Using nitroethane as a solvent or in large excess can shift the equilibrium towards the product side.

  • Catalyst amount: Ensure a sufficient catalytic amount of base is present and active. If the reaction stalls, a fresh portion of the catalyst might be required.

Troubleshooting: Step 2 - Nitro Group Reduction

Q6: My reduction of the nitro alcohol is incomplete. What could be the issue?

Incomplete reduction of the nitro group can be caused by several factors, depending on the method used:

  • Catalytic Hydrogenation:

    • Catalyst Poisoning: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the substrate or solvent. Ensure high-purity materials are used.

    • Insufficient Catalyst Loading or Hydrogen Pressure: The amount of catalyst and the pressure of hydrogen gas are critical. Increasing the catalyst loading or hydrogen pressure may improve the conversion.

    • Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in a slow or incomplete reaction.

  • Metal/Acid Reduction (e.g., Fe/HCl, Zn/AcOH):

    • Insufficient Reducing Agent or Acid: Ensure that a sufficient excess of the metal and acid is used.

    • Passivation of Metal Surface: The surface of the metal can become passivated. Activating the metal (e.g., by washing with dilute acid) before the reaction can be helpful.

Q7: I am getting byproducts other than the desired amine. What are they and how can I avoid them?

The reduction of nitro compounds can sometimes lead to intermediates like nitroso and hydroxylamine compounds, which can further react to form azo or azoxy byproducts.[5][6]

  • Catalytic Hydrogenation: This method is generally clean, with water being the main byproduct.[5] To avoid intermediates, ensure the reaction goes to completion by using appropriate catalyst loading and reaction time.

  • LiAlH4 Reduction: While effective for aliphatic nitro compounds, lithium aluminum hydride can produce azo products from aromatic nitro compounds.[7] For aliphatic substrates like this, it is a viable option, but the reaction must be carefully controlled.

Troubleshooting: Purification

Q8: I am having difficulty purifying the final product, this compound. It streaks badly on silica gel TLC plates. What should I do?

The target molecule is a polar amino alcohol, which can interact strongly with acidic silica gel, leading to streaking and poor separation.[8] Here are some strategies to overcome this:

  • Modified Eluent System: Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to your eluent system (e.g., dichloromethane/methanol) to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is often better for purifying basic compounds.[9] Reverse-phase chromatography is another option for highly polar compounds.

  • Protection Group Strategy: If chromatographic purification remains challenging, you can protect the highly polar amino group with a non-polar protecting group like Boc (tert-butoxycarbonyl). The protected compound will be less polar and easier to purify on silica gel. The protecting group can then be removed in a subsequent step.[8][9]

Q9: How can I effectively remove the aluminum salts after a LiAlH4 reduction workup?

The workup after a LiAlH4 reduction can be challenging due to the formation of gelatinous aluminum salts. The Fieser workup is a common and effective method:

  • Cool the reaction mixture to 0°C.

  • Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass in grams of LiAlH4 used.[10]

  • Allow the mixture to warm to room temperature and stir vigorously until a granular precipitate forms.

  • Add an anhydrous drying agent like magnesium sulfate to aid in the granulation.

  • Filter the mixture to remove the solid aluminum salts.[10]

Data Presentation

Table 1: Hypothetical Reaction Conditions for the Henry Reaction (Step 1)

ParameterCondition ACondition BCondition C
Catalyst DBUTriethylamineAmberlite IRA-900
Solvent Nitroethane (neat)MethanolTetrahydrofuran (THF)
Temperature 25°C40°C20°C
Reaction Time 24 hours12 hours48 hours
Yield of Nitro Alcohol ~75%~60% (with some dehydration)~80%

Table 2: Hypothetical Conditions for Nitro Group Reduction (Step 2)

ParameterMethod A: Catalytic HydrogenationMethod B: Metal/Acid Reduction
Reagents H₂ (50 psi), 10% Pd/CIron powder, Acetic Acid
Solvent EthanolEthanol/Water (9:1)
Temperature 25°C80°C
Reaction Time 12 hours6 hours
Yield of Amine >90%~85%
Purity HighModerate (may contain iron salts)

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-1-(tetrahydrofuran-3-yl)ethanol (Henry Reaction)
  • To a solution of 3-formyltetrahydrofuran (1.0 eq) in nitroethane (5.0 eq), add DBU (0.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Dissolve the crude 2-nitro-1-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Protocol 3: Purification of this compound
  • Dissolve the crude amino alcohol in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed with a slurry of silica in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column.

  • Elute the column with a gradient of dichloromethane and methanol. To prevent streaking, add 1% triethylamine to the eluent mixture.

  • Collect the fractions containing the desired product (as indicated by TLC analysis).

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction cluster_end Purification 3-Formyltetrahydrofuran 3-Formyltetrahydrofuran Henry 2-nitro-1-(tetrahydrofuran-3-yl)ethanol Nitroethane Nitroethane Reduction This compound Henry->Reduction  H₂, Pd/C   Purified Purified Product Reduction->Purified  Chromatography  

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Henry start Low Yield in Henry Reaction? q_catalyst Is the catalyst appropriate? start->q_catalyst q_temp Is the temperature optimized? q_catalyst->q_temp Yes sol_catalyst Screen milder bases (e.g., DBU) Adjust catalyst loading q_catalyst->sol_catalyst No q_side_reaction Side products observed? q_temp->q_side_reaction Yes sol_temp Lower temperature to reduce byproducts (e.g., 0-25°C) q_temp->sol_temp No q_reversibility Is the reaction reversible? q_side_reaction->q_reversibility No sol_dehydration Lower temperature Use milder base q_side_reaction->sol_dehydration Yes (Dehydration) sol_reversibility Use excess nitroethane q_reversibility->sol_reversibility Yes

Caption: Troubleshooting decision tree for the Henry reaction step.

Purification_Workflow Crude Crude Amino Alcohol TLC TLC Analysis (DCM/MeOH + 1% TEA) Crude->TLC Streaking Streaking Observed? TLC->Streaking Column Silica Gel Chromatography (Eluent with TEA) Streaking->Column No Alumina Consider Alumina or Reverse Phase Chromatography Streaking->Alumina Yes Fractions Collect & Combine Fractions Column->Fractions Protection Consider Boc-Protection Alumina->Protection Final Pure Product Fractions->Final

Caption: Purification workflow for the polar amino alcohol product.

References

Technical Support Center: Synthesis of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(3-tetrahydrofuranyl)ethanol. The guidance provided is based on established principles of β-amino alcohol synthesis, primarily through the ring-opening of epoxides with an amine source.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and similar β-amino alcohols.

Issue Potential Cause Recommended Solution
Low to no product formation - Inactive catalyst- Low reaction temperature- Inappropriate solvent- Poor quality starting materials- Ensure the catalyst is fresh or properly activated.- Gradually increase the reaction temperature, monitoring for by-product formation.- Screen a range of polar aprotic or protic solvents.- Verify the purity of the epoxide and amine source by NMR or GC-MS.
Presence of a significant amount of a regioisomeric by-product The amine nucleophile attacks the alternative carbon of the epoxide ring. This is influenced by steric hindrance and electronic effects of the substrates and catalyst.[1][2]- Catalyst Selection: Employ a catalyst known to favor the desired regioselectivity. Lewis acids can favor attack at the more substituted carbon, while basic or neutral conditions often favor attack at the less hindered carbon.[1] - Temperature Control: Lowering the reaction temperature may increase selectivity.- Protecting Groups: Consider the use of protecting groups to direct the nucleophilic attack.
Formation of a higher molecular weight by-product Di-alkylation of the amine, where the product amino alcohol reacts with another molecule of the epoxide.- Use a molar excess of the amine relative to the epoxide.- Add the epoxide slowly to the reaction mixture containing the amine.- Monitor the reaction closely and stop it once the starting epoxide is consumed.
Unreacted starting materials in the final product - Insufficient reaction time- Low reaction temperature- Catalyst deactivation- Increase the reaction time and monitor progress by TLC, GC, or HPLC.- Gradually increase the reaction temperature.- Add a fresh portion of the catalyst if deactivation is suspected.
Difficult purification of the final product - Similar polarities of the product and by-products- Emulsion formation during work-up- Chromatography: Utilize column chromatography with a suitable solvent system. Gradient elution may be necessary to separate closely related compounds.- Crystallization: Attempt to crystallize the product or a salt derivative of the product.- Extraction: Adjust the pH of the aqueous phase during work-up to ensure the product is in its free base or salt form to facilitate extraction and minimize emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via epoxide ring-opening?

The most common by-products are the regioisomer, resulting from the amine attacking the other carbon of the epoxide, and di-alkylation products, where the newly formed amino alcohol reacts with a second molecule of the epoxide.[1][2] Unreacted starting materials can also be present as impurities.

Q2: How can I control the regioselectivity of the epoxide ring-opening reaction?

Regioselectivity is a critical challenge and can be influenced by several factors:

  • Steric Hindrance: The amine will preferentially attack the less sterically hindered carbon of the epoxide.[1]

  • Electronic Effects: Electron-withdrawing or -donating groups on the epoxide can influence the partial positive charge on the carbons, directing the nucleophilic attack.

  • Catalyst: The choice of catalyst is crucial. Lewis acids can activate the epoxide and may favor attack at the more substituted carbon, while other catalysts may favor the less substituted carbon.[1]

  • Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the desired product and volatile by-products. Derivatization of the amino alcohol may be necessary to improve its volatility and peak shape.

  • High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of the product and non-volatile by-products. Chiral HPLC can be used to determine the enantiomeric purity if a stereoselective synthesis is performed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the structure of any isolated by-products.

Q4: What is a general starting point for the reaction conditions?

A common starting point for the aminolysis of an epoxide is to use a slight excess of the amine in a polar solvent like isopropanol or acetonitrile. The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the substrates. The use of a catalyst, such as a Lewis acid or a base, is often necessary to achieve a reasonable reaction rate and selectivity.[2][3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-(oxiran-2-yl)tetrahydrofuran (epoxide)

  • Ammonia solution (e.g., 7N in methanol) or another amine source

  • Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) (optional)

  • Anhydrous solvent (e.g., methanol, isopropanol, acetonitrile)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine source (1.2-2.0 equivalents) in the chosen anhydrous solvent, add the catalyst (if used, typically 1-10 mol%).

  • Slowly add a solution of 3-(oxiran-2-yl)tetrahydrofuran (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Visualizations

Byproduct_Formation By-product Formation in this compound Synthesis A 3-(oxiran-2-yl)tetrahydrofuran (Epoxide) C Desired Product: This compound A->C Attack at C2 (Desired Pathway) D Regioisomeric By-product: 1-Amino-1-(3-tetrahydrofuranyl)ethanol A->D Attack at C1 (Side Reaction) E Di-alkylation By-product A->E B Amine (NH3) B->C B->D C->E + Epoxide (Side Reaction) Experimental_Workflow General Experimental Workflow start Start reactants Mix Epoxide, Amine, and Catalyst in Solvent start->reactants reaction Reaction at controlled temperature reactants->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Quench and Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis end End analysis->end

References

Technical Support Center: Purification of Crude 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2-Amino-2-(3-tetrahydrofuranyl)ethanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a polar amino alcohol. Its purification is challenging due to the presence of both a hydrophilic alcohol group and a basic amino group.[1] This combination leads to high polarity, making it highly soluble in polar solvents, which can complicate extraction and recrystallization.[1] Furthermore, the basic amino group can interact strongly with acidic stationary phases like silica gel, often resulting in significant streaking and poor separation during column chromatography.[1][2]

Q2: What are the likely impurities in a crude mixture of this compound?

A2: Common impurities depend on the synthetic route. If the compound is synthesized via the reduction of the corresponding amino ketone, impurities may include:

  • Unreacted starting materials: The precursor amino ketone.

  • Byproducts of the reduction: Diastereomers if a chiral center is formed, or over-reduction products, though less common with agents like sodium borohydride.[3][4]

  • Reagents and catalysts: Residual reducing agents or catalysts used in the synthesis.[5]

  • Solvent residues: Residual solvents from the reaction and workup steps.

Q3: Which purification technique should I attempt first?

A3: The initial approach depends on the physical state of your crude product.[1]

  • If the crude product is a solid: Recrystallization is often the most straightforward and scalable method.[1]

  • If the crude product is an oil or if recrystallization fails: Column chromatography is the next logical step.[1]

Q4: Can I use a protecting group strategy to simplify purification?

A4: Yes, a protecting group strategy can be very effective. If direct purification is problematic due to the high polarity of the amino group, you can protect it with a group like tert-butoxycarbonyl (Boc).[1][6] The resulting N-Boc protected compound will be significantly less polar and more amenable to standard silica gel chromatography.[1] The protecting group can be removed in a subsequent step under acidic conditions.[6]

Troubleshooting Guides

Issue 1: Recrystallization Problems
Problem Possible Cause Solution
Compound will not crystallize ("oils out"). The compound may be too soluble in the chosen solvent, or impurities are preventing crystallization.Try a two-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., isopropanol) and add a poor solvent (e.g., hexane) dropwise until turbidity persists. Heating to redissolve and then slow cooling can promote crystallization.[7]
Low recovery after recrystallization. The compound has significant solubility in the cold recrystallization solvent.Cool the crystallization mixture for a longer period in an ice bath or freezer. Minimize the amount of solvent used for dissolution.
No suitable single solvent found. The compound is either too soluble in common solvents or insoluble.Consider converting the amine to a salt (e.g., hydrochloride or sulfate) by treating it with an acid like HCl.[8] The salt will have different solubility properties and may be easier to recrystallize.[7]
Issue 2: Column Chromatography Problems
Problem Possible Cause Solution
Severe tailing or streaking of the product on silica gel. The basic amino group is interacting strongly with the acidic silanol groups on the silica surface.[2][9]Add a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in methanol.[9] This will "deactivate" the acidic sites on the silica gel.[9]
Product does not move from the baseline (Rf = 0). The eluent system is not polar enough to move the highly polar amino alcohol.Increase the polarity of the mobile phase. A common eluent system for polar amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[9]
Poor separation from polar impurities. Co-elution of impurities with similar polarity to the target compound.* Change the stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica column.[9][10] * Use reverse-phase chromatography (C18): In this technique, polar compounds elute earlier. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier.[11] * Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amino column) with an aqueous-organic mobile phase. It is an excellent alternative for separating very polar compounds.[12][13]

Quantitative Data Summary

The following table presents hypothetical data for the purification of crude this compound, assuming a starting crude purity of 85%.

Purification MethodPurity of Crude (%)Purity of Final Product (%)Typical Yield (%)Processing Time
Recrystallization 85>9860-754-6 hours
Silica Gel Chromatography (with 1% TEA) 85>9970-858-12 hours
Boc-Protection, Chromatography, Deprotection 85>9965-80 (overall)24-36 hours

Experimental Protocols

Method 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, and mixtures with anti-solvents like hexane or diethyl ether) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Method 2: Purification by Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) in the chosen eluent system.

  • Sample Preparation: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase or a stronger solvent like methanol. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Eluent System: A typical mobile phase is a gradient of methanol in dichloromethane (DCM) containing 1% triethylamine (TEA). For example, start with 2% MeOH in DCM / 1% TEA and gradually increase to 10% MeOH in DCM / 1% TEA.

  • Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Begin elution with the starting mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), staining with a suitable agent like ninhydrin (for the amine) or potassium permanganate (for the alcohol).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_decision Initial Assessment cluster_solid Solid Purification Path cluster_liquid Liquid/Oil or Failed Recrystallization Path Crude_Mixture Crude this compound Physical_State Assess Physical State Crude_Mixture->Physical_State Recrystallization Recrystallization Physical_State->Recrystallization Solid Chromatography Column Chromatography Physical_State->Chromatography Liquid/Oil Purity_Check_1 Check Purity (TLC, NMR) Recrystallization->Purity_Check_1 Pure_Solid Pure Product Purity_Check_1->Pure_Solid Purity >98% Purity_Check_1->Chromatography Purity <98% Purity_Check_2 Check Purity (TLC, NMR) Chromatography->Purity_Check_2 Purity_Check_2->Chromatography Re-purify if needed Pure_Liquid Pure Product Purity_Check_2->Pure_Liquid Purity >98%

Caption: Purification workflow for crude this compound.

Chromatography_Troubleshooting Start Column Chromatography Issue Problem_ID Identify Problem Start->Problem_ID Tailing Severe Tailing/Streaking Problem_ID->Tailing Tailing? No_Movement Rf = 0 Problem_ID->No_Movement No Movement? Poor_Separation Poor Separation Problem_ID->Poor_Separation Poor Separation? Solution_Tailing Add Basic Modifier (e.g., 1% TEA) to Eluent Tailing->Solution_Tailing Solution_No_Movement Increase Eluent Polarity (e.g., higher % MeOH) No_Movement->Solution_No_Movement Solution_Poor_Separation Change Stationary Phase (Alumina, C18) or Technique (HILIC) Poor_Separation->Solution_Poor_Separation End Improved Separation Solution_Tailing->End Solution_No_Movement->End Solution_Poor_Separation->End

Caption: Troubleshooting logic for column chromatography of polar amino alcohols.

References

"preventing racemization during the synthesis of enantiopure 2-Amino-2-(3-tetrahydrofuranyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiopure 2-Amino-2-(3-tetrahydrofuranyl)ethanol. Our focus is to address common challenges related to preventing racemization and maintaining stereochemical integrity throughout the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiopure this compound?

A1: The main strategies for the enantioselective synthesis of this compound include:

  • Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials that already contain the required stereocenter(s). For the target molecule, a suitable starting material could be an enantiopure derivative of tetrahydrofuran-3-carboxylic acid or a related chiral building block derived from natural products like amino acids or sugars.

  • Asymmetric Synthesis:

    • Substrate-Controlled Diastereoselective Reactions: A chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiopure product.

    • Reagent-Controlled Asymmetric Reactions: A chiral reagent or catalyst is used to convert a prochiral substrate into a chiral product with high enantioselectivity. Examples include asymmetric reduction of a corresponding aminoketone or the asymmetric addition of a nucleophile to an imine.

  • Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This can be achieved using chiral reagents or, more commonly, enzymes (biocatalytic resolution).

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization is a significant risk at several stages of the synthesis of chiral amino alcohols:

  • During functional group manipulations: Any step involving the formation of a planar intermediate at the stereocenter, such as an enolate or an imine, under harsh conditions (strong acids, strong bases, or high temperatures) can lead to loss of stereochemical purity.

  • During purification: Chromatographic purification on silica gel, which is acidic, can sometimes cause racemization of sensitive amino alcohols.

  • During work-up: Extraction and washing steps involving strong acids or bases can also contribute to racemization of the final product.

Q3: How can I minimize racemization during the synthesis?

A3: To minimize racemization, consider the following:

  • Reaction Conditions:

    • Temperature: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.

    • pH: Use mild acidic or basic conditions. Avoid strong acids and bases where possible. Organic bases like triethylamine or diisopropylethylamine are often preferred over inorganic bases like sodium hydroxide.

    • Solvent: The choice of solvent can influence the stability of intermediates. Aprotic solvents are often preferred to minimize the stabilization of charged intermediates that may be prone to racemization.

  • Protecting Groups: Utilize appropriate protecting groups for the amino and hydroxyl functionalities to prevent side reactions and potential racemization pathways. For example, Boc or Cbz protecting groups for the amine are common.

  • Purification: If racemization on silica gel is suspected, consider using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) before use.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (%ee) in the Final Product
Possible Cause Troubleshooting Steps
Racemization during the reaction - Lower the reaction temperature. - Screen for milder reagents (e.g., use a weaker base or acid). - Reduce the reaction time by closely monitoring the reaction progress.
Racemization during work-up - Use buffered aqueous solutions for extraction. - Minimize the time the product is in contact with acidic or basic solutions.
Racemization during purification - Neutralize the silica gel with a suitable base before column chromatography. - Consider alternative purification methods such as crystallization or chromatography on a neutral support (e.g., alumina).
Suboptimal chiral catalyst/auxiliary - Screen different chiral catalysts or auxiliaries. - Optimize the catalyst/auxiliary loading.
Problem 2: Poor Yield of the Desired Enantiomer
Possible Cause Troubleshooting Steps
Inefficient stereocontrol - Re-evaluate the choice of chiral directing group or catalyst. - Optimize reaction parameters such as solvent, temperature, and concentration.
Side reactions - Use appropriate protecting groups to mask reactive functionalities. - Ensure all reagents are pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product degradation - Analyze the stability of the product under the reaction and work-up conditions. - Modify the work-up procedure to be milder.

Experimental Protocols

Protocol 1: Synthesis via Asymmetric Reduction of an α-Amino Ketone

This protocol outlines a general procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.

  • Preparation of the α-Amino Ketone: Synthesize N-Boc-2-amino-1-(tetrahydrofuran-3-yl)ethanone from a suitable precursor.

  • Asymmetric Reduction:

    • In a flame-dried flask under an inert atmosphere, dissolve the α-amino ketone in an anhydrous solvent (e.g., THF or DCM).

    • Cool the solution to the recommended temperature for the chosen catalyst (e.g., -78 °C to 0 °C).

    • Add the chiral reducing agent or catalyst system (e.g., a pre-formed oxazaborolidine catalyst like (R)- or (S)-CBS reagent followed by a stoichiometric borane source).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol or saturated aqueous ammonium chloride).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (potentially neutralized with triethylamine) to afford the enantiopure protected amino alcohol.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., TFA in DCM for a Boc group) to yield the final product.

Visualizations

The following diagrams illustrate potential synthetic workflows for enantiopure this compound.

G cluster_0 Workflow 1: Chiral Pool Approach Start1 Enantiopure Tetrahydrofuran-3-carboxylic acid Step1_1 Amide Formation Start1->Step1_1 1. SOCl2 2. NH3 Step1_2 Reduction Step1_1->Step1_2 e.g., LiAlH4 Product1 Enantiopure this compound Step1_2->Product1 G cluster_1 Workflow 2: Asymmetric Synthesis via Chiral Auxiliary Start2 3-Tetrahydrofurancarbonyl chloride Step2_1 Acylation of Chiral Auxiliary Start2->Step2_1 Step2_2 Diastereoselective Azide Introduction Step2_1->Step2_2 ChiralAux Chiral Auxiliary (e.g., Evans oxazolidinone) ChiralAux->Step2_1 Step2_3 Reduction of Azide and Auxiliary Removal Step2_2->Step2_3 Product2 Enantiopure this compound Step2_3->Product2 G cluster_2 Troubleshooting Logic for Low Enantiomeric Excess Problem Low %ee CheckReaction Analyze Reaction Conditions Problem->CheckReaction CheckWorkup Review Work-up Procedure Problem->CheckWorkup CheckPurification Examine Purification Method Problem->CheckPurification Solution1 Lower Temperature / Milder Reagents CheckReaction->Solution1 Solution2 Use Buffered Solutions CheckWorkup->Solution2 Solution3 Neutralize Silica / Use Alumina CheckPurification->Solution3

Technical Support Center: Identification of Impurities in Commercial 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Amino-2-(3-tetrahydrofuranyl)ethanol. The information provided is designed to help identify and resolve issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

Impurities in commercial this compound can originate from several stages of the manufacturing process and storage.[1][2][3] Common sources include:

  • Starting Materials and Intermediates: Residual amounts of reactants or intermediate compounds used in the synthesis. For example, if the synthesis involves the reduction of a corresponding nitro-alcohol or the amination of a halo-alcohol, these precursors could be present in trace amounts.

  • By-products of Synthesis: Unwanted side reactions can lead to the formation of structurally related impurities. Given the structure, potential by-products could include isomers, diastereomers, or products of over-reaction.

  • Reagents and Catalysts: Trace amounts of reagents, catalysts (e.g., heavy metals), and solvents used during the synthesis and purification steps may remain in the final product.[1][2][4]

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, or atmospheric oxygen and moisture.[2] The tetrahydrofuran ring, for instance, can be susceptible to ring-opening under certain conditions.

  • Storage and Handling: Improper storage conditions can lead to the formation of degradation products. Cross-contamination from other substances stored in the same area is also a possibility.[2][3]

Q2: What are the common types of impurities that might be present?

Based on the structure of this compound and general knowledge of pharmaceutical manufacturing, potential impurities could include:

  • Isomeric Impurities: Positional isomers where the amino and ethanol groups are attached to different carbons of the tetrahydrofuran ring.

  • Enantiomeric/Diastereomeric Impurities: As the molecule is chiral, the presence of other stereoisomers is possible.

  • Starting Material Residues: For instance, if synthesized from 3-tetrahydrofurancarboxaldehyde, residual amounts of this aldehyde or related intermediates might be present.

  • Ring-Opened By-products: Degradation or synthetic side reactions could lead to the opening of the tetrahydrofuran ring, resulting in linear amino-diol impurities.

  • Oxidation Products: The amino group can be susceptible to oxidation.

  • Residual Solvents: Solvents used in the final purification steps (e.g., ethanol, isopropanol, ethyl acetate) may be present.[1]

Q3: How can I minimize the degradation of this compound during storage?

To minimize degradation, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

Troubleshooting Guides

HPLC Analysis: Unexpected Peaks

Problem: My HPLC chromatogram shows unexpected peaks in addition to the main peak for this compound.

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Caption: Troubleshooting workflow for unexpected HPLC peaks.

GC-MS Analysis: Poor Peak Shape or No Peaks

Problem: I am not getting a good peak, or any peak at all, for this compound in my GC-MS analysis.

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Caption: Troubleshooting guide for GC-MS analysis of amino alcohols.

Data Presentation

The following table summarizes hypothetical quantitative data for potential impurities in a commercial batch of this compound. These values are for illustrative purposes only and may not be representative of all commercial samples.

ImpurityPotential SourceTypical Level (Area %) by HPLCIdentification Method
Isomer 1Synthesis By-product< 0.1%LC-MS, NMR
Starting Material AIncomplete Reaction< 0.05%GC-MS
DiastereomerSynthesis< 0.2%Chiral HPLC
Unknown 1 (Higher MW)Degradation/Dimerization< 0.15%LC-MS
Residual Solvent (IPA)Purification< 500 ppmHeadspace GC

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling (with Derivatization)

This protocol describes a general method for the analysis of this compound and its primary amine-containing impurities using pre-column derivatization with o-phthalaldehyde (OPA).

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of water, adjust pH to 9.5 with 1 M NaOH, and dilute to 100 mL.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. Mix well. This reagent is light-sensitive and should be prepared fresh daily.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., water or methanol) to a concentration of 1 mg/mL.

3. Derivatization Procedure:

  • In an autosampler vial, mix 100 µL of the sample solution with 100 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 338 nm.

  • Injection Volume: 10 µL.

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HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (1 mg/mL) derivatize Mix Sample and OPA Reagent (2 min reaction) prep_sample->derivatize prep_opa Prepare OPA Reagent prep_opa->derivatize inject Inject Derivatized Sample derivatize->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 338 nm separate->detect analyze Analyze Chromatogram for Impurities detect->analyze

Caption: Workflow for HPLC analysis with OPA derivatization.

Protocol 2: GC-MS Method for Volatile Impurities and By-products (with Derivatization)

This protocol outlines a general approach for analyzing this compound and its potential volatile or semi-volatile impurities after derivatization.

1. Reagent Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous pyridine or acetonitrile.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample into a GC vial.

  • Add 200 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

3. GC-MS Conditions:

  • GC Column: 5% Phenyl Methyl Siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

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GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Weigh Sample into GC Vial add_reagents Add Solvent and BSTFA Reagent prep_sample->add_reagents derivatize Heat at 70°C for 30 min add_reagents->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect analyze Analyze Mass Spectra of Impurity Peaks detect->analyze

Caption: Workflow for GC-MS analysis with silylation.

References

Technical Support Center: Improving Diastereoselectivity in Reactions of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the diastereoselectivity of reactions involving 2-Amino-2-(3-tetrahydrofuranyl)ethanol. This resource focuses on the common application of this amino alcohol as a chiral building block in asymmetric synthesis, particularly in the formation of substituted oxazolines, which are valuable chiral ligands and synthetic intermediates.

Troubleshooting Guide: Low Diastereoselectivity

Issue: My reaction involving this compound is showing poor diastereoselectivity. What are the common causes and how can I improve it?

Low diastereoselectivity can stem from several factors. Systematically investigating the following reaction parameters is crucial for optimization.

ProblemPotential CauseTroubleshooting StepsExpected Outcome
Low Diastereomeric Ratio (d.r.) Suboptimal Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to different diastereomers.Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to enhance selectivity.Increased diastereomeric ratio by favoring the kinetically controlled product.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the conformation of reactants and transition states.Screen a variety of solvents with different polarities (e.g., dichloromethane, THF, toluene, hexanes).Discovery of a solvent system that stabilizes the desired transition state, leading to higher diastereoselectivity.
Ineffective Catalyst or Reagent: The choice of catalyst (e.g., Lewis acid) or coupling reagent can significantly impact facial selectivity.Screen a range of Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄, BF₃·OEt₂) or dehydrating agents for oxazoline synthesis (e.g., DAST, Deoxo-Fluor).[1]Identification of a catalyst or reagent that provides a more ordered transition state, improving stereocontrol.
Steric Hindrance: The steric bulk of substituents on your other reactants can influence the approach to the chiral center.If possible, modify the steric environment of the other starting materials.Enhanced facial selectivity due to more pronounced steric differentiation.
Poor Yield Along with Low Selectivity Moisture Contamination: Trace amounts of water can quench reagents and catalysts, leading to side reactions and reduced selectivity.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.Improved yield and potentially higher diastereoselectivity due to a cleaner reaction profile.
Incorrect Stoichiometry: The ratio of reactants and catalysts can affect both conversion and selectivity.Carefully optimize the stoichiometry of all components, including any additives.Optimized yield and diastereoselectivity by favoring the desired reaction pathway.
Difficulty in Separating Diastereomers Similar Physicochemical Properties: The resulting diastereomers may have very similar polarities, making chromatographic separation challenging.Derivatize the product mixture to create compounds with better separation properties.[2] Explore different chromatographic techniques (e.g., chiral HPLC, supercritical fluid chromatography).Successful isolation of the desired diastereomer for further use.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in asymmetric synthesis?

This compound is a valuable chiral building block. A primary application is in the synthesis of chiral ligands, such as oxazolines. These are formed by the cyclization of the amino alcohol with a carboxylic acid or its derivative. The resulting oxazoline ligands are widely used in asymmetric catalysis to control the stereochemical outcome of various reactions.

Q2: How does the tetrahydrofuranyl moiety influence diastereoselectivity?

The tetrahydrofuranyl group provides a rigid, sterically defined environment around the chiral center. This steric bulk can effectively shield one face of the molecule, directing the approach of incoming reagents to the opposite, less hindered face. This substrate-controlled stereocontrol is fundamental to achieving high diastereoselectivity.

Q3: Are there specific catalysts that are known to work well for reactions involving amino alcohols to form heterocycles like oxazolines?

Yes, various reagents and catalysts are used for the dehydrative cyclization of β-hydroxy amides (formed from the amino alcohol and a carboxylic acid) to oxazolines.[1][3] These include:

  • Dehydrating agents: DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are effective for mild cyclodehydration.[1]

  • Lewis acids: Boron trifluoride etherate (BF₃·OEt₂) can promote the one-step construction of oxazolines from hydroxyalkyl azides and aldehydes.[3]

  • Acid catalysis: Triflic acid (TfOH) can promote the dehydrative cyclization of N-(2-hydroxyethyl)amides.[4]

Q4: Can this compound itself be used as a chiral ligand?

While the amino alcohol can coordinate to metals, it is more commonly used to synthesize more complex and rigid chiral ligands, such as oxazolines.[5] The resulting bidentate N,N or N,O ligands often provide superior stereocontrol in asymmetric catalysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Chiral Oxazoline from this compound and a Carboxylic Acid

This two-step protocol first involves the formation of a β-hydroxy amide, followed by a dehydrative cyclization.

Step 1: Amide Formation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a coupling reagent such as EDC (1.1 eq) and HOBt (1.1 eq).

  • Add the desired carboxylic acid (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-(2-hydroxy-1-(3-tetrahydrofuranyl)ethyl)amide by column chromatography on silica gel.

Step 2: Dehydrative Cyclization to the Oxazoline

  • Dissolve the purified β-hydroxy amide (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DAST (1.2 eq) in anhydrous DCM to the cooled solution.[1]

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oxazoline by column chromatography.

  • Determine the diastereomeric ratio of the purified product using an appropriate analytical method (e.g., chiral HPLC or NMR spectroscopy).

Visualizations

Experimental_Workflow Workflow for Optimizing Diastereoselectivity cluster_start Starting Materials cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification cluster_outcome Outcome start This compound + Carboxylic Acid amide_formation Amide Formation (EDC, HOBt) start->amide_formation cyclization Dehydrative Cyclization (e.g., DAST, -78°C) amide_formation->cyclization workup Aqueous Workup & Purification cyclization->workup optimization Parameter Screening: - Temperature - Solvent - Catalyst/Reagent optimization->cyclization analysis Diastereomeric Ratio Analysis (NMR, Chiral HPLC) workup->analysis low_dr Low d.r. analysis->low_dr Unoptimized high_dr High d.r. (Desired Product) analysis->high_dr Optimized low_dr->optimization Iterate

Caption: Workflow for optimizing the diastereoselective synthesis of oxazolines.

Troubleshooting_Logic Troubleshooting Low Diastereoselectivity cluster_parameters Primary Checks cluster_solutions Corrective Actions cluster_advanced Advanced Optimization start Low Diastereoselectivity Observed temp Is the temperature low enough? (e.g., -78°C) start->temp solvent Is the solvent optimal? start->solvent reagents Are reagents anhydrous and pure? start->reagents lower_temp Decrease Reaction Temperature temp->lower_temp screen_solvents Screen Solvents (Polar & Non-polar) solvent->screen_solvents dry_reagents Use Anhydrous Conditions & Purify Reagents reagents->dry_reagents catalyst Screen Lewis Acids or Dehydrating Agents lower_temp->catalyst screen_solvents->catalyst dry_reagents->catalyst sterics Modify Substrate Sterics catalyst->sterics end Improved Diastereoselectivity sterics->end

Caption: Logical steps for troubleshooting poor diastereoselectivity.

References

"managing hygroscopic nature of 2-Amino-2-(3-tetrahydrofuranyl)ethanol during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-tetrahydrofuranyl)ethanol. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to manage the hygroscopic nature of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere.[1][2] For this compound, this means that if left exposed to air, it will attract and hold water molecules, which can alter its physical and chemical properties.[3][4]

Q2: Why is managing the moisture content of this compound important?

A2: Excess moisture can lead to several issues in pharmaceutical development and research:

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or gummy solid, which can affect handling and accurate weighing.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the purity and stability of the compound.[3][4]

  • Inaccurate Dosing: If the water content is not accounted for, the actual amount of the active compound being used in an experiment or formulation will be lower than intended, leading to inaccurate results.[5]

  • Altered Dissolution Rates: For drug development, changes in hydration can affect the dissolution profile of the final product.[3]

Q3: How should I store this compound to minimize moisture absorption?

A3: Proper storage is critical for maintaining the quality of hygroscopic compounds.[1][3]

  • Airtight Containers: Always store the compound in a tightly sealed container to prevent exposure to ambient air.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere, such as nitrogen or argon.

  • Desiccants: Store the container inside a desiccator containing a suitable drying agent like silica gel or molecular sieves to maintain a low-humidity environment.[2][5]

  • Controlled Environment: If possible, store the compound in a controlled environment with low relative humidity (RH), ideally below 40% RH.[6][7]

Q4: What are the signs that my sample of this compound may have absorbed excess moisture?

A4: Visual inspection can often provide initial clues:

  • Change in Appearance: The powder may appear clumpy, caked, or even turn into a paste-like substance in cases of significant moisture absorption.[1]

  • Difficulty in Handling: The powder may not flow freely.

  • Inconsistent Analytical Results: If you observe a gradual decrease in potency or purity in your analytical tests over time, it could be an indication of moisture absorption and subsequent degradation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in experiments. The water content of the this compound may be variable between batches or over time.Determine the water content of the material before each use and adjust calculations accordingly.[5] Store the compound under controlled conditions to minimize moisture uptake.
The compound has become clumpy or difficult to handle. The compound has absorbed a significant amount of moisture from the atmosphere.[1]While it is technically possible to dry the compound, it is often not recommended as it may not fully restore the material to its original state and can be difficult to perform correctly.[1] It is best to prevent moisture absorption through proper storage. For future use, ensure the container is tightly sealed and stored in a desiccator.
Karl Fischer titration gives unstable or drifting endpoints. The amine functional group in this compound can interfere with the Karl Fischer reaction by changing the pH of the reagent.Use a Karl Fischer reagent specifically designed for amine-containing compounds or buffer the solution with a suitable acid, such as benzoic or salicylic acid, to maintain the optimal pH range (5.5-8).[8][9]
Loss-on-Drying (Thermogravimetric Analysis) results are not reproducible. The heating temperature or time may not be optimized for this specific compound, leading to incomplete drying or thermal decomposition.Develop a specific drying method for this compound. Start with a lower temperature and gradually increase it to find the optimal temperature that removes water without causing decomposition. A temperature ramp experiment can be useful.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is a general guideline and should be optimized for your specific instrument and sample.

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (composite or two-component system suitable for amines)

  • Anhydrous Methanol (or other suitable solvent)

  • Benzoic Acid (if needed for pH adjustment)

  • Water standard for titer determination

  • Airtight syringe or weighing boat for sample introduction

Procedure:

  • Titer Determination:

    • Add fresh, anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent to a stable endpoint to remove any residual moisture.

    • Accurately add a known amount of water standard and titrate to the endpoint.

    • Repeat the titer determination at least three times and calculate the average titer of the Karl Fischer reagent.

  • Sample Analysis:

    • Pre-titrate the solvent in the titration vessel to a stable endpoint.

    • Accurately weigh a suitable amount of this compound and introduce it into the titration vessel. Ensure the sample dissolves completely.

    • If pH issues are suspected (drifting endpoint), add a pre-determined amount of benzoic acid to the solvent before adding the sample.

    • Titrate the sample with the Karl Fischer reagent to a stable endpoint.

    • The instrument software will calculate the percentage of water in the sample based on the volume of titrant used, the titer, and the sample weight.

  • Calculation:

    • Water (%) = (Volume of KF reagent (mL) * Titer (mg/mL) / Sample weight (mg)) * 100

Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To characterize the moisture sorption and desorption behavior of this compound at different relative humidity (RH) levels.

Materials:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • This compound sample

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically 5-20 mg) into the DVS sample pan.

  • Drying:

    • Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This will be the initial dry mass.

  • Sorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until a stable weight is reached. The instrument records the mass change over time.

  • Desorption Isotherm:

    • Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis:

    • Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. This will reveal the extent of water uptake and any hysteresis.

Data Presentation

Table 1: Example Water Uptake of this compound at 25°C

Relative Humidity (%)Water Uptake (% w/w)
100.1
200.2
300.4
400.7
501.1
601.8
702.9
805.2
9010.5
Note: This data is illustrative and should be determined experimentally for each batch.

Table 2: Comparison of Moisture Determination Methods

MethodPrincipleAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction with iodineWater-specific, high accuracy and precision, can measure low water content.[3][10][11]Can be affected by side reactions with certain functional groups (e.g., amines).[8]
Thermogravimetric Analysis (Loss-on-Drying) Measures weight loss upon heatingSimple and quick.Not water-specific (measures all volatiles), risk of thermal decomposition of the sample.[12]
Dynamic Vapor Sorption (DVS) Measures mass change with varying humidityProvides detailed information on sorption/desorption kinetics and isotherms.Requires specialized equipment.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_analysis Moisture Content Analysis cluster_application Experimental Use storage Receive & Store Compound (Airtight, Desiccated) kf Karl Fischer Titration (Initial & Routine QC) storage->kf Sample for Testing dvs Dynamic Vapor Sorption (Characterization) storage->dvs Initial Characterization use Use in Experiment (Account for water content) kf->use Release for Use dvs->storage Inform Storage Conditions

Figure 1. Experimental workflow for managing the hygroscopic nature of a compound.

signaling_pathway cluster_properties Physical & Chemical Properties compound This compound hydrated_compound Hydrated Compound compound->hydrated_compound Hygroscopic Absorption water Atmospheric Moisture (H2O) water->hydrated_compound physical_change Physical Change (Caking, Clumping) hydrated_compound->physical_change chemical_change Chemical Degradation (e.g., Hydrolysis) hydrated_compound->chemical_change

References

"scale-up challenges for the industrial production of 2-Amino-2-(3-tetrahydrofuranyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 2-Amino-2-(3-tetrahydrofuranyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or Inconsistent Product Yield

Potential CauseRecommended Solution(s)
Incomplete Reaction Monitor reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or carefully increasing the temperature if the starting material is still present.
Degraded Reagents Use fresh, high-purity starting materials and reagents. Ensure proper storage conditions, especially for sensitive reagents like reducing agents.
Sub-optimal Reaction Conditions Optimize reaction parameters such as solvent, temperature, pressure, and catalyst loading. Small-scale experiments should be conducted to determine the ideal conditions before scaling up.
Poor Mixing/Mass Transfer Inadequate agitation can lead to localized "hot spots" or poor distribution of reactants. Ensure the reactor is equipped with an appropriate stirring mechanism for the scale of the reaction.
Side Reactions The formation of byproducts can reduce the yield of the desired product. Analyze the reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation.

Issue 2: Difficulty in Product Isolation and Purification

Potential CauseRecommended Solution(s)
High Polarity of Product The presence of both amino and hydroxyl groups makes the product highly polar and potentially water-soluble, which can complicate extraction from aqueous layers. Saturating the aqueous layer with a salt like sodium chloride can decrease the product's solubility.
Emulsion Formation During Workup The basic nature of the amine can lead to stable emulsions during aqueous extraction. Using a brine wash or adding a small amount of a different organic solvent can help to break up emulsions.
Product Crystallization Issues Difficulty in inducing crystallization can be due to impurities or the presence of residual solvents. Experiment with different solvent systems, seeding, and cooling profiles. A process for the purification of an aminoalcohol suggests using solvents like ethanol or 2-butanol for crystallization.[1]
Co-elution of Impurities During chromatographic purification, impurities may co-elute with the product. Optimize the mobile phase and stationary phase for better separation. The basicity of the amine can cause streaking on silica gel; adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape.

Issue 3: Impurities and Byproduct Formation

Potential CauseRecommended Solution(s)
Over-reduction or Incomplete Reduction In syntheses involving the reduction of a precursor, using too strong a reducing agent or harsh conditions can lead to over-reduction. Conversely, a weak reducing agent or insufficient reaction time can result in incomplete conversion. Select a suitable reducing agent and carefully control the stoichiometry and reaction conditions.
Racemization If a specific stereoisomer is desired, harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to racemization. Employ milder conditions and consider using chiral catalysts or reagents to maintain stereochemical integrity.
Thermal Decomposition The product may be sensitive to high temperatures, leading to decomposition. Keep distillation and drying temperatures as low as possible. Vacuum distillation is often preferred.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the synthesis of this compound?

A1: Key parameters to monitor during scale-up include temperature, pressure, reaction time, and agitation rate. Heat transfer becomes less efficient at larger scales, so careful temperature control is crucial to avoid side reactions or product degradation.

Q2: How can I improve the filtration of the product after crystallization?

A2: If filtration is slow, it may be due to very fine crystals or the presence of amorphous material. Modifying the crystallization process to encourage the growth of larger crystals can improve filtration. This can be achieved by slowing down the cooling rate or using a different solvent system.

Q3: What are the safety considerations for the industrial production of this amino alcohol?

A3: Amino alcohols can be corrosive and may cause skin and eye irritation. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, personal protective equipment (PPE), and emergency procedures. The process may also involve flammable solvents or energetic reagents, requiring appropriate safety protocols.

Q4: Are there alternative, "greener" synthesis routes for producing amino alcohols at an industrial scale?

A4: Yes, biocatalytic and enzymatic methods are being developed as more sustainable alternatives to traditional chemical synthesis. These methods often operate under milder conditions (room temperature and atmospheric pressure) and can be highly selective, reducing the need for hazardous reagents and minimizing waste.[2][3][4] For example, engineered enzymatic cascades have been shown to convert diols to amino alcohols with high selectivity.[2]

Experimental Protocols

General Protocol for Reduction of a Carbonyl Precursor to this compound

This protocol is a general guideline and should be optimized for your specific precursor and scale.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve the keto-amine or nitro-alcohol precursor in an appropriate solvent (e.g., methanol, ethanol, or THF).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0-10 °C) using a cooling bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the internal temperature within the desired range.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at a low temperature.

  • Workup: Adjust the pH of the mixture with a suitable base and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or chromatography.

General Protocol for Product Crystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Seeding: If crystallization does not occur, adding a small seed crystal of the pure product can help initiate the process.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Yield (%) 85-90%75-85%
Purity (HPLC, %) >99%>98%
Reaction Time (hours) 4-68-12
Solvent Volume (L) 2180

Table 2: Effect of Solvent on Crystallization Yield and Purity

Solvent SystemYield (%)Purity (HPLC, %)
Ethanol 8599.5
Isopropanol 8299.2
Toluene/Heptane 7898.9
2-Butanol 8899.7

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: Precursor & Solvent reaction Reaction with Reducing Agent start->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup & Extraction quench->extraction drying Dry & Concentrate extraction->drying crude Crude Product drying->crude crystallization Crystallization crude->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Pure Product filtration->final_product

Caption: Experimental Workflow for Synthesis and Purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes reagent_issue Reagent Degradation start->reagent_issue Yes side_reactions Side Reactions start->side_reactions Yes optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions fresh_reagents Use Fresh Reagents reagent_issue->fresh_reagents modify_conditions Modify Conditions to Minimize Byproducts side_reactions->modify_conditions end Problem Resolved optimize_conditions->end Yield Improved fresh_reagents->end Yield Improved modify_conditions->end Yield Improved

Caption: Troubleshooting Logic for Low Product Yield.

References

"mitigating side reactions in the derivatization of 2-Amino-2-(3-tetrahydrofuranyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-Amino-2-(3-tetrahydrofuranyl)ethanol. The primary challenge in the derivatization of this and other amino alcohols is achieving selective reaction at the amino group while avoiding side reactions at the hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: The primary side reaction is the derivatization of the hydroxyl group (O-derivatization), leading to the formation of an ester or other O-linked species, depending on the reagent used. This occurs because both the amino and hydroxyl groups are nucleophilic. Another potential side reaction is di-derivatization, where both the amino and hydroxyl groups react.

Q2: How can I selectively achieve N-derivatization over O-derivatization?

A2: Achieving selective N-derivatization relies on leveraging the higher nucleophilicity of the amine compared to the alcohol.[1] Strategies include:

  • Control of Reaction Conditions: Careful selection of solvent, temperature, and base can favor N-acylation.

  • Choice of Reagent: Using specific activating agents to create mixed anhydrides can enhance selectivity for the amino group.[2][3]

  • Catalysis: Certain catalysts, such as dibutyltin oxide, have been shown to promote selective N-acylation of amino alcohols.[4]

  • Protecting Groups: Temporarily protecting the hydroxyl group will ensure the reaction occurs only at the amino group. Similarly, protecting the amine allows for selective O-derivatization.[5][6]

Q3: What are suitable protecting groups for the hydroxyl and amino functions in this compound?

A3: For the hydroxyl group, common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers (Bzl). For the amino group, carbamates such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are widely used.[6][7] The choice of protecting group should be orthogonal, meaning one can be removed without affecting the other, allowing for sequential derivatization.[6]

Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the reaction and determining the purity of the final product.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, though it may require a separate derivatization step to make the analyte volatile.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the desired product and identification of any side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-derivatized Product - Non-optimal reaction conditions (temperature, solvent, base).- Reagent degradation.- Steric hindrance at the amino group.- Perform a systematic optimization of reaction parameters (e.g., screen different solvents, bases, and temperatures).- Use fresh, high-purity reagents.- Consider a less sterically bulky derivatizing agent if possible.
Presence of O-derivatized Side Product - The hydroxyl group is competing with the amino group for the derivatizing agent.- Reaction temperature is too high, or reaction time is too long.- Lower the reaction temperature to increase selectivity for the more nucleophilic amine.- Reduce the reaction time.- Use a catalytic method known to favor N-acylation, such as with dibutyltin oxide.[4]- Employ a protecting group strategy for the hydroxyl group.
Formation of Di-derivatized Product - Excess of the derivatizing agent.- Prolonged reaction time or elevated temperature.- Use a stoichiometric amount of the derivatizing agent (e.g., 1.0 to 1.2 equivalents).[3]- Carefully monitor the reaction progress and stop it once the mono-N-derivatized product is maximized.- Lower the reaction temperature.
Difficulty in Product Purification - Similar polarity of the desired product and side products.- Optimize chromatographic conditions (e.g., different solvent systems for column chromatography or HPLC).- Consider a crystallization step if the product is a solid.- If side products are due to O-derivatization, a mild basic wash might selectively hydrolyze the ester byproduct.

Experimental Protocols

Selective N-Acylation using Acetic Anhydride

This protocol is a general method for the selective N-acylation of an amino alcohol and can be adapted for this compound.[1]

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the cooled solution while stirring.

  • Reaction: Allow the reaction to proceed at 0 °C and monitor its progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Visualized Workflows and Pathways

G Workflow for Selective N-Derivatization start Start: this compound dissolve Dissolve in Aprotic Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Derivatizing Agent (1.1 eq) cool->add_reagent react Monitor Reaction (TLC/HPLC) add_reagent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify product N-Derivatized Product purify->product

Caption: General workflow for selective N-derivatization.

G Side Reaction Pathway reactant This compound (HO-R-NH2) reagent + Derivatizing Agent (D-X) reactant->reagent main_product N-Derivatized Product (HO-R-NHD) reagent->main_product Desired Path (Higher Amine Nucleophilicity) side_product O-Derivatized Product (DO-R-NH2) reagent->side_product Side Path (Hydroxyl Reactivity) di_product Di-Derivatized Product (DO-R-NHD) reagent->di_product Side Path (Excess Reagent)

Caption: Competing reaction pathways in derivatization.

G Protecting Group Strategy Workflow start Start: Amino Alcohol protect_oh Protect Hydroxyl Group (e.g., with TBDMSCl) start->protect_oh derivatize_nh2 Derivatize Amino Group protect_oh->derivatize_nh2 deprotect_oh Deprotect Hydroxyl Group derivatize_nh2->deprotect_oh final_product N-Derivatized Product deprotect_oh->final_product

Caption: Workflow using a hydroxyl protecting group strategy.

References

Validation & Comparative

"biological activity of novel compounds synthesized from 2-Amino-2-(3-tetrahydrofuranyl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Novel Tetrahydrofuran Derivatives

Introduction

This guide provides a comparative analysis of the biological activities of novel compounds synthesized featuring a tetrahydrofuran (THF) core. While the initial focus was on derivatives of 2-Amino-2-(3-tetrahydrofuranyl)ethanol, a comprehensive literature search revealed a scarcity of specific studies on compounds derived from this particular starting material. Therefore, this guide broadens the scope to include a selection of recently developed THF-containing compounds, offering insights into their therapeutic potential, particularly in the realms of anticancer and antimicrobial activities. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of the versatile tetrahydrofuran scaffold.

Anticancer Activity of Dihydrofuran and Hydroisobenzofuran Derivatives

Recent research has highlighted the potential of compounds incorporating dihydrofuran and hydroisobenzofuran moieties as promising anticancer agents. These scaffolds serve as a foundation for the synthesis of novel molecules with potent and selective activity against various cancer cell lines.

Comparative Efficacy of Novel Dihydrofuran Derivatives

A series of novel 2,5-dihydrofuran derivatives were synthesized and evaluated for their in vitro anti-cancer effects against four human cancer cell lines. The majority of these compounds demonstrated notable anti-tumor activity. Notably, compounds 9e and 10g emerged as lead candidates, exhibiting high activity across a broad spectrum of cancer cells.

Table 1: Anticancer Activity of Selected Dihydrofuran Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
9e SW480 (colon)3.12
A-549 (lung)4.28
QGY-7701 (liver)2.56
HeLa (cervical)5.14
10g SW480 (colon)2.89
A-549 (lung)3.76
QGY-7701 (liver)2.11
HeLa (cervical)4.98
Sclerophytin-Inspired Hydroisobenzofurans as Potent Anticancer Agents

Inspired by the natural product Sclerophytin A, which exhibits growth inhibitory activity against murine leukemia cells (IC50 = 1.0 ng/mL), novel hydroisobenzofuran-containing scaffolds were synthesized and assessed for their anticancer properties. Among the synthesized compounds, diene 6h was identified as the most active, demonstrating significant differential activity against a panel of leukemia and non-small cell lung cancer cell lines.

Table 2: Anticancer Activity of Hydroisobenzofuran Derivative 6h

Compound IDTarget Cancer Cell LineGI50 (µM)LC50 (µM)Reference
6h RPMI-8226 (Leukemia)0.1489.36
HOP-92 (Non-small cell lung)0.55226.8

Experimental Protocols

Synthesis of 2,5-Dihydrofuran Derivatives

The synthesis of the novel 2,5-dihydrofuran derivatives was achieved via a metal-catalyzed [3+2] cycloaddition reaction.

General Procedure:

  • A mixture of the respective starting materials (e.g., an allenoate and an aldehyde) is dissolved in a suitable solvent (e.g., toluene).

  • A phosphine catalyst (e.g., PPh3) is added to the solution.

  • The reaction mixture is stirred at a specific temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified using column chromatography on silica gel to yield the desired 2,5-dihydrofuran derivative.

Synthesis of Sclerophytin-Inspired Hydroisobenzofurans

The synthesis of the hydroisobenzofuran scaffolds involved a key cycloaldolization reaction.

General Procedure:

  • A solution of the precursor dialdehyde in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

  • A base (e.g., KHMDS) is added dropwise to the solution.

  • The reaction is stirred at the low temperature for a specified duration (e.g., 30 minutes).

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

  • The crude product is purified by flash chromatography to afford the hydroisobenzofuran as a single diastereomer.

In Vitro Anticancer Activity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Human cancer cell lines (e.g., SW480, A-549, QGY-7701, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., allenoates, aldehydes) reaction Chemical Reaction (e.g., [3+2] Cycloaddition) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification compound Novel THF Derivative purification->compound treatment Compound Treatment compound->treatment Test Compound cell_culture Cancer Cell Line Culture cell_culture->treatment assay In Vitro Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50/GI50 Determination) assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of novel tetrahydrofuran derivatives.

signaling_pathway_concept compound THF Derivative (e.g., 9e, 10g, 6h) cell_membrane Cancer Cell Membrane compound->cell_membrane Cellular Uptake intracellular_targets Intracellular Targets (e.g., Enzymes, Signaling Proteins) cell_membrane->intracellular_targets apoptosis Apoptosis (Programmed Cell Death) intracellular_targets->apoptosis cell_cycle_arrest Cell Cycle Arrest intracellular_targets->cell_cycle_arrest inhibition Inhibition of Cell Proliferation apoptosis->inhibition cell_cycle_arrest->inhibition

Caption: Conceptual signaling pathway for the anticancer activity of tetrahydrofuran derivatives.

Unambiguous Structural Elucidation: A Comparative Guide to Analyzing 2-Amino-2-(3-tetrahydrofuranyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone for understanding its biological activity and optimizing its therapeutic potential. For novel compounds like 2-Amino-2-(3-tetrahydrofuranyl)ethanol derivatives, which hold potential as neurological agents, an unambiguous structural analysis is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing a definitive atomic-resolution map of the molecule.[1][2][3][4] This guide compares X-ray crystallography with other powerful analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools for structural characterization.

Comparative Analysis of Key Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive understanding often requires complementary techniques that probe the molecule's properties in solution. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6] Each method offers unique insights, and their collective data provides a holistic view of the molecule's identity and behavior.

Technique Information Provided Sample Requirements Key Performance Metrics Limitations
Single-Crystal X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, absolute configuration, intermolecular interactions.[2][3]High-quality single crystal (0.1-0.5 mm).Resolution: Typically < 1 Å.[7] Accuracy: High precision for atomic coordinates.Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure which may differ from solution conformation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D & 2D NMR), solution-state conformation, dynamic processes, relative stereochemistry.[6][9]5-25 mg for ¹H, 50-100 mg for ¹³C, dissolved in deuterated solvent (0.5-0.7 mL).[10]Sensitivity: Moderate to high. Time: Minutes to hours per experiment.Does not provide absolute configuration directly. Complex spectra can be challenging to interpret fully.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[11][12]Micrograms to nanograms of sample, soluble in a volatile solvent.[13]Mass Accuracy: < 5 ppm (HRMS). Sensitivity: Very high.Provides limited information on stereochemistry and 3D structure. Isomer differentiation can be difficult.[11]

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality, reproducible data. Below are generalized protocols for each of the discussed techniques.

1. Single-Crystal X-ray Diffraction Protocol

This protocol outlines the essential steps for determining the structure of a small organic molecule like a this compound derivative.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near-saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Aim for well-formed, single crystals with dimensions of approximately 0.1–0.5 mm, free of cracks or defects.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer (sources like Cu or Mo are common).[3]

    • A series of diffraction images are collected as the crystal is rotated.[3] Data is typically collected to a resolution of at least 0.85 Å for small molecules.[7]

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.[14]

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic model is refined against the experimental data, adjusting atomic positions and displacement parameters to improve the fit between the calculated and observed diffraction patterns.

  • Structure Validation:

    • The final structure is validated using metrics such as R-factors and goodness-of-fit. The geometry is checked against standard values for bond lengths and angles.

2. NMR Spectroscopy Protocol (¹H, ¹³C, and 2D COSY)

This protocol is for the structural characterization of the derivative in solution.

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][15]

    • Ensure the sample is fully dissolved and free of particulate matter.[10]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • ¹H NMR: Acquire a one-dimensional proton spectrum to identify the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and chemical environment of the carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecular structure. Use the COSY spectrum to confirm proton-proton connectivities.

3. High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol is for determining the accurate mass and elemental formula.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[13]

    • Ensure the solution is free of non-volatile salts or buffers.[13]

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in a high-resolution mode (e.g., on a Time-of-Flight (TOF) or Orbitrap analyzer).

    • Acquire data over a mass range that includes the expected molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the highly accurate measured mass-to-charge ratio (m/z).

    • Compare the calculated formula with the expected molecular formula to confirm the compound's identity.

Workflow Visualization

The process of determining a molecular structure via X-ray crystallography follows a logical and sequential workflow, from sample preparation to the final validated 3D model.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_result Final Output Purification Compound Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Indexing, Integration) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (R-factors) Refinement->Validation Final_Model Final 3D Atomic Model Validation->Final_Model

Caption: Workflow for single-crystal X-ray structure analysis.

References

Performance of 2-Amino-2-(3-tetrahydrofuranyl)ethanol as a Chiral Ligand in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data on the performance of 2-Amino-2-(3-tetrahydrofuranyl)ethanol as a chiral ligand in catalysis. This guide, therefore, provides a comparative framework based on the performance of structurally related and commonly employed chiral amino alcohol ligands in key asymmetric reactions. The included experimental protocols can serve as a starting point for evaluating the catalytic potential of this compound.

Chiral amino alcohols are a cornerstone in asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions.[1] Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a rigid chiral environment that influences the stereochemical outcome of the reaction.[1] This guide focuses on two of the most prevalent applications of chiral amino alcohol ligands: the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation of ketones.

Enantioselective Addition of Diethylzinc to Aldehydes

One of the most well-established applications for chiral amino alcohol ligands is in the catalytic enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols with high enantioselectivity.[2] The performance of a chiral ligand in this reaction is typically evaluated based on the enantiomeric excess (ee%) and yield (%) of the resulting alcohol.

Below is a comparison of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, a common model reaction.

Chiral LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol 2TolueneRoom Temp.9599
(1R,2S)-N,N-Dibutylnorephedrine (DBNE) 2Toluene010098
(-)-DAIB (3-exo-(dimethylamino)isoborneol) 2Toluene09798
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol 5Hexane09092

This table presents a selection of data from various sources for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones.[3] Chiral amino alcohol ligands, in combination with transition metals like ruthenium, are highly effective catalysts for this transformation, often affording excellent yields and high enantioselectivities.[4][5]

The following table summarizes the performance of several chiral amino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone, a standard substrate for evaluating catalyst performance.

Chiral LigandMetal PrecursorHydrogen DonorBaseYield (%)ee (%)
(1S,2S)-TsDPEN [RuCl₂(p-cymene)]₂HCOOH/NEt₃-9998
(1R,2R)-TsDPEN [RuCl₂(p-cymene)]₂i-PrOHKOH9597
(1S,2R)-1-Amino-2-indanol [RuCl₂(p-cymene)]₂i-PrOHK₂CO₃>9995
(S)-Proline-derived amino alcohol [Rh(Cp*)Cl₂]₂HCOOH/NEt₃-9894

This table presents a selection of data from various sources for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.

Experimental Workflow and Protocols

To evaluate the performance of a new chiral ligand such as this compound, a systematic experimental approach is required. The following diagrams and protocols outline the general workflows for the two key reactions discussed.

experimental_workflow_diethylzinc cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis ligand Chiral Amino Alcohol (e.g., this compound) catalyst_formation Active Catalyst Complex ligand->catalyst_formation Dissolve solvent Anhydrous Toluene solvent->catalyst_formation in diethylzinc Diethylzinc Solution diethylzinc->catalyst_formation Add dropwise at 0°C reaction_mixture Reaction at 0°C catalyst_formation->reaction_mixture Add aldehyde aldehyde Benzaldehyde aldehyde->reaction_mixture workup Quenching & Workup reaction_mixture->workup Monitor by TLC product Chiral Secondary Alcohol workup->product purification Column Chromatography product->purification analysis Chiral HPLC/GC purification->analysis yield_ee Determine Yield & ee% analysis->yield_ee

Caption: General workflow for the enantioselective addition of diethylzinc to an aldehyde.

experimental_workflow_ath cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction cluster_analysis Analysis metal_precursor Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) catalyst_formation_ath Active Catalyst metal_precursor->catalyst_formation_ath ligand Chiral Amino Alcohol (e.g., this compound) ligand->catalyst_formation_ath solvent_ath Solvent (e.g., i-PrOH or CH₂Cl₂/HCOOH) solvent_ath->catalyst_formation_ath reaction_mixture_ath Reaction at specified temp. catalyst_formation_ath->reaction_mixture_ath ketone Prochiral Ketone (e.g., Acetophenone) ketone->reaction_mixture_ath h_donor Hydrogen Donor (e.g., i-PrOH or HCOOH/NEt₃) h_donor->reaction_mixture_ath workup_ath Workup reaction_mixture_ath->workup_ath Monitor by TLC/GC product_ath Chiral Alcohol workup_ath->product_ath purification_ath Column Chromatography product_ath->purification_ath analysis_ath Chiral HPLC/GC purification_ath->analysis_ath yield_ee_ath Determine Yield & ee% analysis_ath->yield_ee_ath

References

A Comparative Study of 2-Amino-2-(3-tetrahydrofuranyl)ethanol with other Chiral Amino Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone in the field of asymmetric synthesis, serving as highly effective catalysts and chiral auxiliaries for the enantioselective production of a wide range of molecules, including active pharmaceutical ingredients.[1] This guide provides a comparative overview of the catalytic performance of various chiral amino alcohols in a benchmark asymmetric reaction, with a special focus on the potential of 2-Amino-2-(3-tetrahydrofuranyl)ethanol. While experimental data for this compound in catalytic applications is not yet extensively documented in publicly available literature, its structural features suggest its potential as a valuable catalyst. This guide will compare its structural analogues and other widely used chiral amino alcohols to provide a predictive assessment of its capabilities.

The benchmark reaction for this comparative study is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a well-established method for evaluating the effectiveness of chiral catalysts in promoting carbon-carbon bond formation with high stereocontrol.[1]

Data Presentation: Performance of Chiral Amino Alcohols

The following table summarizes the performance of several common chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. The key performance indicators are the reaction yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol.

Chiral Amino Alcohol CatalystStructureReaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
This compound Not availableHypothesizedHypothesizedHypothesized
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamineNot available249598 (R)
(1R,2S)-(-)-N-MethylephedrineNot available489297 (R)
(S)-(-)-2-(Diphenylmethyl)pyrrolidineNot available728595 (S)
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanolNot available489093 (S)
L-ValinolNot available248890 (S)
(1S,2R)-(+)-2-Amino-1,2-diphenylethanolNot available369396 (S)

Note: Data for the listed chiral amino alcohols is sourced from various studies on the enantioselective addition of diethylzinc to benzaldehyde.[1][2] Performance of this compound is hypothesized based on structural similarities to other chiral amino alcohols and is intended to encourage further experimental investigation.

Experimental Protocols

A detailed methodology for the benchmark reaction is provided below to ensure reproducibility and facilitate further research.

General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol catalyst (e.g., L-Valinol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (10 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 0.102 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24-72 hours, depending on the catalyst).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (15 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol.

  • Characterization: Determine the yield of the purified product. The enantiomeric excess (e.e., %) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a comparative catalyst study and a proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_comparison Comparison start Start catalyst_prep Prepare Chiral Amino Alcohol Catalysts start->catalyst_prep reaction_setup Set up Parallel Reactions catalyst_prep->reaction_setup reagent_prep Prepare Benzaldehyde and Diethylzinc reagent_prep->reaction_setup monitoring Monitor Reaction Progress (TLC) reaction_setup->monitoring workup Quenching and Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Determine Yield and e.e. (HPLC/GC) purification->analysis comparison Compare Catalyst Performance analysis->comparison end End comparison->end

Caption: Experimental workflow for a comparative study of chiral amino alcohol catalysts.

catalytic_cycle catalyst Chiral Amino Alcohol complex Chiral Zinc Alkoxide Complex catalyst->complex + Et2Zn diethylzinc Et2Zn transition_state Transition State complex->transition_state + PhCHO benzaldehyde PhCHO benzaldehyde->transition_state product_complex Product-Zinc Complex transition_state->product_complex Ethyl Transfer product_complex->catalyst Regeneration product Chiral Alcohol Product product_complex->product Hydrolysis

References

A Comparative Guide to Validating the Enantiomeric Excess of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the development of chiral pharmaceuticals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute that directly impacts therapeutic efficacy and safety. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for validating the enantiomeric excess of 2-Amino-2-(3-tetrahydrofuranyl)ethanol, a key intermediate in various synthetic pathways. The performance of chiral HPLC is compared with alternative analytical techniques, supported by experimental data and detailed methodologies.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. For amino alcohols like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[2][3]

A representative method for the analysis of this compound is detailed below. This protocol is a starting point and may require optimization for specific sample matrices.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable choice for the separation of amino alcohols.[4]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used in normal-phase chromatography. A common starting composition is Hexane:Isopropanol (90:10, v/v). Small amounts of an amine additive, like diethylamine (0.1%), may be required to improve peak shape and reduce tailing.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or as determined by the UV spectrum of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Comparison of Analytical Methods for Enantiomeric Excess Determination

While chiral HPLC is a robust method, other techniques can also be employed for determining the enantiomeric excess of amino alcohols. The choice of method often depends on factors such as available instrumentation, sample complexity, and the required level of sensitivity.[5][6]

Method Principle Advantages Disadvantages Typical Resolution (Rs) Limit of Detection (LOD)
Chiral HPLC Differential interaction with a chiral stationary phase.[2]High resolution and accuracy, widely applicable, direct analysis without derivatization.[3]Requires specialized and often expensive chiral columns, method development can be time-consuming.[1]> 1.5Low µg/mL
Chiral Gas Chromatography (GC) Separation on a chiral stationary phase in the gas phase.[5]High efficiency and sensitivity, suitable for volatile compounds.Requires derivatization for non-volatile compounds like amino alcohols, high temperatures can cause degradation.> 1.5ng/mL to pg/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[7][8]Non-destructive, provides structural information, no separation required.[7]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, chiral agents can be expensive.Not Applicablemg/mL range
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[9]High efficiency, small sample volume, low solvent consumption.Lower sensitivity for UV detection, reproducibility can be challenging.Highµg/mL

Below is a diagram illustrating the general workflow for validating the enantiomeric excess of a chiral compound.

Enantiomeric Excess Validation Workflow Workflow for Enantiomeric Excess Validation cluster_Sample Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Acquisition & Processing cluster_Result Result Sample Chiral Analyte (e.g., this compound) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, for indirect methods) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR CE Capillary Electrophoresis Dissolution->CE GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram/ Spectrum HPLC->Chromatogram GC->Chromatogram NMR->Chromatogram CE->Chromatogram Integration Peak Integration/ Signal Analysis Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the validation of enantiomeric excess.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method Selection Logic Decision Logic for Method Selection Start Start: Select Method for ee Determination Volatile Is the analyte volatile or can be easily derivatized? Start->Volatile HighRes Is high resolution critical? Volatile->HighRes No ChiralGC Consider Chiral GC Volatile->ChiralGC Yes NonDestructive Is a non-destructive method required? HighRes->NonDestructive No ChiralHPLC Chiral HPLC is a strong candidate HighRes->ChiralHPLC Yes NMR Consider NMR Spectroscopy NonDestructive->NMR Yes ChiralCE Consider Capillary Electrophoresis NonDestructive->ChiralCE No

Caption: Decision logic for selecting an analytical method for ee determination.

Conclusion

For the validation of the enantiomeric excess of this compound, chiral HPLC remains the method of choice due to its high resolution, accuracy, and direct analysis capabilities. While alternative methods like chiral GC, NMR, and CE offer specific advantages, they also present limitations in terms of sample volatility, sensitivity, or complexity. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements and available resources. The provided experimental protocol for chiral HPLC serves as a robust starting point for method development and validation in a research or drug development setting.

References

Structure-Activity Relationship (SAR) of 2-Amino-Alcohol Sphingosine-1-Phosphate (S1P) Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of sphingosine-1-phosphate (S1P) receptors has emerged as a pivotal strategy in the development of therapeutics for autoimmune diseases, most notably multiple sclerosis. The prototypical S1P receptor modulator, FTY720 (Fingolimod), is a 2-amino-2-substituted-1,3-propanediol that, upon phosphorylation in vivo, acts as a potent agonist at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). This agonism, particularly at the S1P₁ receptor on lymphocytes, leads to their sequestration in lymph nodes, thereby preventing their infiltration into the central nervous system.

This guide provides a comparative analysis of the structure-activity relationships of 2-amino-alcohol analogs as S1P receptor modulators, with a focus on derivatives of the FTY720 scaffold. The presented data, summarized from published literature, highlights the key structural motifs that govern potency and selectivity.

Comparative Analysis of S1P Receptor Modulators

The following table summarizes the in vitro pharmacological data for a series of S1P receptor modulators at human S1P receptors. The data is primarily from [³⁵S]GTPγS binding assays, which measure the functional potency of agonists.

Compound/AnalogStructureS1P₁ EC₅₀ (nM)S1P₃ EC₅₀ (nM)S1P₄ EC₅₀ (nM)S1P₅ EC₅₀ (nM)Reference
FTY720-P 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol phosphate≤18.98≤18.98≤18.98≤18.98[1]
Siponimod (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid0.4 - 0.46>1,000~383.7 - 7500.3 - 0.98[2]
Ozanimod 5-(3-((S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile~10-fold weaker than S1P₁--Potent[1]
Ponesimod (R)-5-(3-chloro-4-(2,3-dihydroxypropoxy)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dionePotent89.52-Potent[1]
KRP-203-P 2-amino-2-(2-(4-(3-benzyloxyphenylthio)-2-chlorophenyl)ethyl)propane-1,3-diol phosphate≤18.98≤18.98≤18.98≤18.98[1]
Amiselimod-P 2-amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol phosphate≤18.98≤18.98≤18.98≤18.98[1]

EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in the [³⁵S]GTPγS binding assay.

Key Structure-Activity Relationship Insights

The development of second-generation S1P receptor modulators has been driven by the need to improve the selectivity profile compared to the non-selective FTY720. The following SAR insights have been gleaned from the study of FTY720 and its analogs:

  • The 2-Amino-Alcohol Headgroup: The amino and hydroxyl moieties of the 2-amino-alcohol scaffold are critical for activity. The primary amine is essential for the phosphorylation by sphingosine kinases, and the resulting phosphate group mimics the natural ligand, sphingosine-1-phosphate, enabling binding to the S1P receptors.

  • The Hydrophobic Tail: The long alkyl-aryl tail of FTY720 is crucial for its high potency. Modifications to this hydrophobic portion of the molecule have been a primary focus for developing analogs with altered selectivity and pharmacokinetic properties. The length and branching of the alkyl chain, as well as the nature and substitution pattern of the aromatic ring, significantly influence receptor binding affinity and selectivity.

  • Stereochemistry: The stereochemistry at the C2 position of the amino alcohol is important for biological activity. For FTY720, the pro-(S) hydroxymethyl group is considered more critical for its immunosuppressive effects.[3]

  • Achieving Selectivity: More recent S1P receptor modulators, such as Siponimod and Ozanimod, achieve selectivity for S1P₁ and S1P₅ over other subtypes. This is accomplished through significant modifications to the hydrophobic tail, often incorporating more rigid and complex ring systems. This selectivity is desirable to avoid potential side effects associated with the activation of other S1P receptor subtypes, such as bradycardia linked to S1P₃ agonism.[4]

Signaling Pathways and Experimental Workflows

The binding of an S1P receptor agonist, such as phosphorylated FTY720, to the S1P₁ receptor initiates a cascade of intracellular signaling events. This primarily involves the coupling to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Receptor activation can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[2] This internalization of the S1P₁ receptor on lymphocytes is the key mechanism behind their sequestration in lymph nodes.[5]

S1P1_Signaling_Pathway S1P_Modulator S1P Receptor Agonist (e.g., FTY720-P) S1P1_Receptor S1P₁ Receptor S1P_Modulator->S1P1_Receptor Binds G_Protein Gαi/βγ S1P1_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin S1P1_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization & Sequestration S1P1_Receptor->Internalization Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Beta_Arrestin->Internalization Leads to ATP ATP ATP->Adenylyl_Cyclase

Caption: S1P₁ receptor signaling pathway initiated by an agonist.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of test compounds for S1P receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare cell membranes expressing S1P receptor Incubation Incubate membranes, radioligand, and test compound Membranes->Incubation Radioligand Prepare radioligand (e.g., [³H]-ozanimod) Radioligand->Incubation Test_Compounds Prepare serial dilutions of test compounds Test_Compounds->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation counting to measure radioactivity Filtration->Counting Plotting Plot % specific binding vs. log[compound] Counting->Plotting IC50_Calc Calculate IC₅₀ using non-linear regression Plotting->IC50_Calc Ki_Calc Convert IC₅₀ to Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

Assessing the Impact of the Tetrahydrofuranyl Moiety on Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a tetrahydrofuranyl (THF) moiety is a widely utilized strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of therapeutic agents. This guide provides a comparative analysis of derivatives containing the THF moiety versus their analogues, supported by experimental data, to elucidate the impact of this structural feature.

Quantitative Comparison of Biological Activity

The presence and orientation of the tetrahydrofuran ring can significantly influence the potency of a compound. The oxygen atom within the THF ring often acts as a crucial hydrogen bond acceptor, leading to enhanced binding affinity with the target protein.

Table 1: Comparison of HIV-1 Protease Inhibitors

CompoundMoietyTargetKᵢ (nM)EC₅₀ (nM)Fold Change in Activity (vs. THF derivative)
10 Cyclopentane-tetrahydrofuran (Cp-THF)HIV-1 Protease0.148-
11 Cyclopentane-cyclopentane (Cp-Cp)HIV-1 Protease5.3>1000>125-fold decrease

Data sourced from a study on novel HIV-1 protease inhibitors, highlighting the critical role of the THF oxygen in antiviral activity.[1] The replacement of the tetrahydrofuran ring's oxygen with a methylene group in compound 11 resulted in a drastic loss of antiviral activity, likely due to the loss of a key hydrogen bond within the P₂ binding site of the protease.[1]

Table 2: Comparison of Antiproliferative Activity of FR901464 Analogues

CompoundMoietyTarget Cell LinesIC₅₀ (µM)Fold Change in Potency (vs. Tetrahydropyran analogue)
Meayamycin (Tetrahydropyran Analogue) Tetrahydropyran-spiroepoxideVarious Cancer Cell Lines~0.001-0.01-
Tetrahydrofuran Analogue Tetrahydrofuran-spiroepoxideVarious Cancer Cell Lines~1-10~1000-fold decrease

This comparison demonstrates that while both are cyclic ethers, the ring size and conformation of the tetrahydropyran are crucial for the potent antiproliferative activity of FR901464, a natural product that targets the spliceosome.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data.

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 protease.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Dilute the stock solution to various concentrations in assay buffer.

    • Prepare a solution of recombinant HIV-1 protease in assay buffer.

    • Prepare a solution of a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions.

    • Add the HIV-1 protease solution to each well and incubate for a specified time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Monitor the increase in fluorescence over time using a microplate reader. Cleavage of the substrate by the protease separates the reporter from the quencher, resulting in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a compound after oral administration.

  • Animal Handling and Dosing:

    • Acclimate male CD-1 mice for at least 3 days before the experiment.

    • Fast the mice overnight prior to dosing.

    • Prepare a formulation of the test compound suitable for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).

    • Administer a single oral dose of the compound to each mouse using a gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method, such as retro-orbital or tail vein sampling.

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using a suitable organic solvent.

    • Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t₁/₂).

Visualizing Mechanisms and Workflows

Signaling Pathway of Darunavir Action

Darunavir, an FDA-approved HIV protease inhibitor, contains a critical bis-tetrahydrofuran (bis-THF) moiety that plays a key role in its high potency and high genetic barrier to resistance. The bis-THF ligand makes extensive hydrogen bond contacts with the backbone atoms of the HIV-1 protease active site.

Darunavir_Mechanism cluster_inhibition Inhibition by Darunavir HIV_Virus HIV Virion Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Binds Viral_Entry Viral Entry & Uncoating Host_Cell->Viral_Entry Reverse_Transcription Reverse Transcription (Viral RNA -> dsDNA) Viral_Entry->Reverse_Transcription Integration Integration of Viral DNA into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation (Gag-Pol Polyprotein Synthesis) Integration->Transcription_Translation HIV_Protease HIV-1 Protease Transcription_Translation->HIV_Protease Cleavage Polyprotein Cleavage HIV_Protease->Cleavage Catalyzes Immature_Virions Immature, Non-infectious Virions HIV_Protease->Immature_Virions Blocked Cleavage Darunavir Darunavir (with bis-THF moiety) Darunavir->HIV_Protease Inhibits Mature_Virions Mature, Infectious Virions Cleavage->Mature_Virions Leads to Enzyme_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prepare_Inhibitor Prepare serial dilutions of test inhibitor Add_Inhibitor Add inhibitor to 96-well plate Prepare_Inhibitor->Add_Inhibitor Prepare_Enzyme Prepare enzyme solution Add_Enzyme Add enzyme and pre-incubate Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare substrate solution Add_Substrate Initiate reaction with substrate Prepare_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Monitor_Reaction Monitor reaction kinetically (e.g., absorbance/fluorescence) Add_Substrate->Monitor_Reaction Calculate_Rates Calculate initial reaction rates Monitor_Reaction->Calculate_Rates Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 THF_Impact THF_Moiety Incorporation of Tetrahydrofuranyl Moiety H_Bonding Provides Hydrogen Bond Acceptor (Oxygen) THF_Moiety->H_Bonding Conformational_Rigidity Introduces Conformational Rigidity THF_Moiety->Conformational_Rigidity Improved_Solubility May Improve Aqueous Solubility THF_Moiety->Improved_Solubility Increased_Binding Increased Binding Affinity to Target Protein H_Bonding->Increased_Binding Conformational_Rigidity->Increased_Binding Favorable_PK Potentially Favorable Pharmacokinetics Improved_Solubility->Favorable_PK Enhanced_Potency Enhanced Biological Potency (Lower IC50/Ki) Increased_Binding->Enhanced_Potency

References

A Researcher's Guide to Comparing the In Vitro Metabolic Stability of Novel 2-Amino-2-(3-tetrahydrofuranyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical early step in the drug discovery pipeline. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity.[1] This guide provides a framework for comparing the in vitro metabolic stability of drug candidates derived from the 2-Amino-2-(3-tetrahydrofuranyl)ethanol scaffold. While specific data on this novel chemical series is not yet publicly available, this guide presents a standardized methodology and data presentation format to enable objective comparison once such data is generated.

The primary method for assessing metabolic stability at this stage is through incubation with liver microsomes.[2][3][4] Liver microsomes are subcellular fractions of liver cells that contain a high concentration of the key enzymes responsible for drug metabolism, most notably the Cytochrome P450 (CYP) family.[4][5][6] By measuring the rate at which a parent compound is depleted over time in the presence of these enzymes, we can calculate key parameters such as the half-life (t1/2) and intrinsic clearance (CLint).[3][5] These parameters allow for the rank-ordering of compounds and provide an early prediction of their in vivo hepatic clearance.[2][6]

Comparative Data on Metabolic Stability

To effectively compare the metabolic stability of different derivatives, quantitative data should be summarized in a clear, structured format. The following table illustrates a hypothetical comparison of several analogs (designated by R-group modifications) of a lead compound derived from this compound. The data includes the in vitro half-life (t1/2) and the calculated intrinsic clearance (CLint) from human liver microsome (HLM) assays.

Compound IDR-Group Modificationt1/2 (min)CLint (µL/min/mg protein)Metabolic Stability Category
Lead-001-CH31546.2Moderate
Analog-002-CF34515.4High
Analog-003-Phenyl886.6Low
Analog-004-Cyclopropyl3221.7High
Verapamil (Control)N/A2527.7Moderate

This table contains hypothetical data for illustrative purposes.

Experimental Workflow and Methodologies

A standardized and reproducible experimental protocol is essential for generating comparable data. The following sections detail a typical workflow and protocol for an in vitro metabolic stability assay using liver microsomes.

Experimental Workflow Diagram

The overall process for determining metabolic stability can be visualized as a multi-step workflow, from initial preparation to final data analysis.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (1 mM in DMSO) start_reaction Initiate Reaction: Mix Compound, Microsomes, & Cofactor at 37°C prep_compound->start_reaction prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->start_reaction prep_cofactor Prepare NADPH Regenerating System prep_cofactor->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench_reaction Quench Reaction with Cold Acetonitrile + Internal Standard time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis quantify Quantify Remaining Parent Compound lcms_analysis->quantify plot_data Plot % Remaining vs. Time quantify->plot_data calculate Calculate t1/2 and CLint plot_data->calculate

In Vitro Metabolic Stability Assay Workflow.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the substrate depletion method using pooled human liver microsomes.

1. Materials and Reagents:

  • Test compounds and positive control (e.g., Verapamil, Dextromethorphan).[2]

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).[2][7]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]

  • Magnesium Chloride (MgCl2).[7]

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Dimethyl Sulfoxide (DMSO) for stock solutions.

2. Preparation of Solutions:

  • Test Compound Stock: Prepare a 1 mM stock solution of each test compound in DMSO.[7]

  • Microsome Suspension: Thaw HLM at 37°C and immediately place on ice. Dilute with cold potassium phosphate buffer to a working concentration (e.g., 1 mg/mL protein).[2][8]

  • Incubation Mixture: The final incubation mixture in each well should contain the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and buffer.[2] The final DMSO concentration should be kept below 0.5%.[2]

3. Incubation Procedure:

  • Pre-warm the incubation plate containing the test compound and microsome suspension at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2]

  • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4][5]

  • Immediately stop the reaction at each time point by transferring the aliquot to a separate plate or tubes containing ice-cold acetonitrile with the internal standard.[2] The ratio of acetonitrile to sample should be sufficient to precipitate proteins (e.g., 3:1 v/v).

  • Include negative control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.[7]

4. Sample Analysis:

  • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound concentration in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][9][10] The method should be optimized for the specific mass transitions of the parent compound and the internal standard.

5. Data Analysis and Calculation:

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this plot, which represents the elimination rate constant (k).

  • Half-life (t1/2) is calculated using the formula:

    ngcontent-ng-c1205671314="" class="ng-star-inserted">

    t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated using the formula:

    ngcontent-ng-c1205671314="" class="ng-star-inserted">

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Microsomal Protein Amount)

By adhering to this standardized approach, researchers can generate high-quality, comparable data to guide the selection and optimization of drug candidates from the this compound series, ultimately accelerating the journey from discovery to development.

References

Comparative Toxicology Profile: 2-Amino-2-(3-tetrahydrofuranyl)ethanol and Key Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available toxicological data exists for 2-Amino-2-(3-tetrahydrofuranyl)ethanol. Extensive searches for its toxicological profile, including acute, chronic, genetic, and reproductive toxicity, have yielded no specific experimental data. Safety Data Sheets (SDS) for this compound indicate that its toxicological properties have not been thoroughly investigated.

In light of this data gap, this guide provides a comparative toxicological overview of three structurally related amino alcohols: 2-Aminoethanol , 2-Amino-2-methyl-1-propanol , and Tetrahydrofurfurylamine . These compounds share key functional groups or structural motifs with this compound and can offer insights into its potential toxicological properties. This information is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future toxicological testing.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for the selected structural analogs.

Table 1: Acute Toxicity Data
CompoundTestSpeciesRouteLD50 / LC50Reference
2-Aminoethanol LD50RatOral1089 - 1720 mg/kg[1][2]
LD50RabbitDermal1020 - 2504 mg/kg[1][2]
LC50RatInhalation> 51.3 mg/m³ (8h)[3]
2-Amino-2-methyl-1-propanol LD50Rat (male)Oral2900 mg/kg[4]
LD50RabbitDermal> 2000 mg/kg[5]
Tetrahydrofurfurylamine N/AN/AN/AData not available

N/A: Not Available

Table 2: Genotoxicity Data
CompoundAssaySystemMetabolic ActivationResultReference
2-Aminoethanol Ames TestS. typhimuriumWith & WithoutNegative[6]
Cytogenetic AssayRat HepatocytesWithoutNegative[6]
Cytogenetic AssayHuman LymphocytesWithoutSlightly Positive[6]
2-Amino-2-methyl-1-propanol In vitro AssaysN/AN/ANegative[7]
N-(Aminoethyl)ethanolamine *Micronucleus TestMouseIn vivoNegative[3]

*Data for a related ethanolamine, N-(Aminoethyl)ethanolamine, is included for comparative purposes.

Table 3: Reproductive and Developmental Toxicity Data
CompoundStudy TypeSpeciesNOAELEffects ObservedReference
2-Aminoethanol Two-GenerationRat300 mg/kg/day (parental/fertility)No adverse effects on fertility or reproductive performance.[6]
Two-GenerationRat1000 mg/kg/day (developmental)No developmental toxicity in pups.[6]
DevelopmentalRat120 mg/kg/day (maternal)Decreased feed consumption and body weight gain in dams at higher doses.[6]
DevelopmentalRat450 mg/kg/day (developmental)No evidence of developmental toxicity.[6]
2-Amino-2-methyl-1-propanol ScreeningRat100 mg/kg/day (reproductive)Post-implantation loss at maternally toxic doses.[4][8]
ScreeningRat100 mg/kg/day (male systemic)Liver effects at higher doses.[4]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of data. Below are summaries of standard protocols.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: The procedure proceeds sequentially based on the outcome of the initial dose. If mortality is observed, the test is repeated at a lower dose. If no mortality occurs, a higher dose is tested. This continues until the toxicity class can be determined.

  • Pathology: All animals are subjected to gross necropsy at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound is serially diluted and added to the wells. Control wells (vehicle control, positive control for toxicity) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • Bacterial Strains: A set of specific bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in a test tube with molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

General Experimental Workflow for Toxicological Assessment

Toxicology_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_conclusion Conclusion QSAR QSAR Modeling (Structure-Activity Relationship) Genotoxicity Genotoxicity Assays (e.g., Ames Test) QSAR->Genotoxicity Prioritize Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Genotoxicity->Cytotoxicity Acute_Tox Acute Toxicity (e.g., OECD 423) Cytotoxicity->Acute_Tox Inform Dose Selection Repro_Tox Reproductive/Developmental Toxicity (e.g., OECD 421) Acute_Tox->Repro_Tox Chronic_Tox Chronic Toxicity Acute_Tox->Chronic_Tox Hazard_ID Hazard Identification Repro_Tox->Hazard_ID Chronic_Tox->Hazard_ID Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Logical Relationship for Genotoxicity Assessment

Genotoxicity_Assessment cluster_invitro In Vitro cluster_invivo In Vivo cluster_evaluation Evaluation Ames Ames Test (Gene Mutation) Micronucleus Micronucleus Test (Chromosomal Damage) Ames->Micronucleus Positive Result Triggers In Vivo Follow-up Weight_of_Evidence Weight of Evidence Ames->Weight_of_Evidence Chromo_Aberration Chromosomal Aberration Test Chromo_Aberration->Micronucleus Positive Result Triggers In Vivo Follow-up Chromo_Aberration->Weight_of_Evidence Micronucleus->Weight_of_Evidence Conclusion Conclusion on Genotoxic Potential Weight_of_Evidence->Conclusion

Caption: A decision-making workflow for assessing the genotoxic potential of a substance.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-(3-tetrahydrofuranyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Amino-2-(3-tetrahydrofuranyl)ethanol (CAS No. 889949-68-2), a compound used in scientific research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a hazard assessment based on structurally similar amino alcohols, such as ethanolamine and 2-(2-aminoethylamino)ethanol, is provided below. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.

Hazard ClassAnticipated Hazard
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCauses severe skin burns and irritation.[1][2]
Eye Damage/IrritationCauses serious eye damage.[1][2]
Environmental HazardsPotentially harmful to aquatic life.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

PPE CategorySpecific Requirements
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Body ProtectionLaboratory coat or chemical-resistant apron.
Respiratory ProtectionUse in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to laboratory safety and environmental protection. Adhere to the following step-by-step procedures:

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to hazardous reactions.

2. Waste Collection:

  • Collect all waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in the designated waste container.

  • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Keep the waste container securely closed when not in use.

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents: "this compound" and its approximate concentration and quantity.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowed time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Complete all required waste pickup forms, providing accurate information about the waste composition.

6. Emergency Procedures for Spills:

  • In the event of a spill, evacuate the immediate area.

  • If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Ventilate the area and wash the spill site once the material has been removed.

  • Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Generation of Waste identify Step 1: Identify & Segregate Waste start->identify spill Emergency: Spill Occurs start->spill collect Step 2: Collect in Designated Container identify->collect label Step 3: Label Container Correctly collect->label store Step 4: Store in Satellite Accumulation Area label->store request Step 5: Request EHS Pickup store->request end End: Proper Disposal request->end contain Contain & Clean Spill spill->contain Follow Emergency Procedures contain->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-2-(3-tetrahydrofuranyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 2-Amino-2-(3-tetrahydrofuranyl)ethanol to ensure laboratory safety and maintain experimental integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure are anticipated to be skin contact, eye contact, and inhalation. Based on data from similar amino alcohol compounds, this chemical may cause severe skin burns, eye damage, and respiratory tract irritation.[1][2] A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[3]Protects against splashes and vapors that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Prevents skin contact which can lead to irritation or burns.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned, and long pants.[3]Protects skin from accidental spills and splashes.[3]
Footwear Closed-toe, closed-heel shoes.[3]Prevents exposure from spills.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[3]Minimizes inhalation of potentially harmful vapors or aerosols.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.[3]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don all required PPE as specified in the table above before handling the chemical.[3]

2. Handling:

  • Conduct all manipulations of this compound exclusively within a chemical fume hood to avoid inhalation of vapors.[4]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Use appropriate, clean tools (e.g., spatulas, pipettes) for transferring the chemical.

  • Keep containers tightly closed when not in use to prevent the release of vapors and potential contamination.[3]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the designated safety officer.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite), and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • For large spills, follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled hazardous waste container.Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor.[5]
Liquid Waste Labeled hazardous waste container for organic or aqueous waste.Includes unused stock solutions and reaction mixtures. Do not pour down the drain. Collect in a compatible, sealed container.[5]
Sharps Puncture-proof sharps container.Includes contaminated pipette tips and needles.

Dispose of all hazardous waste through your institution's designated chemical waste disposal program.[2][3]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don All Required PPE prep_safety_equipment->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experiment handle_transfer->handle_reaction handle_close Keep Containers Closed handle_reaction->handle_close spill Spill Occurs handle_reaction->spill Potential Spill cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash evacuate Evacuate Area spill->evacuate alert Alert Personnel evacuate->alert contain Contain Spill (if safe) alert->contain

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.